molecular formula C11H16ClN3O3 B3227757 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride CAS No. 1261232-78-3

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

カタログ番号: B3227757
CAS番号: 1261232-78-3
分子量: 273.71 g/mol
InChIキー: KQAOGRZOVYKLQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is 273.0880191 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-nitro-2-(piperidin-2-ylmethoxy)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-5-11(13-7-10)17-8-9-3-1-2-6-12-9;/h4-5,7,9,12H,1-3,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAOGRZOVYKLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-78-3
Record name Pyridine, 5-nitro-2-(2-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Structural Elucidation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Accurate structural elucidation of this molecule is critical, as the spatial arrangement of its functional groups—specifically the electron-withdrawing nitro group, the ether linkage, and the protonated piperidine ring—dictates its physicochemical properties and receptor-binding affinity.

This whitepaper provides a rigorous, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of this compound. By synthesizing empirical data from analogous substructures[1] with established first-principles NMR theory, we present a definitive guide to spectral interpretation, solvent selection causality, and 2D-NMR validation workflows.

Experimental Design & Causality: The Self-Validating Protocol

Solvent Selection: The Case for DMSO- d6​

For hydrochloride salts of secondary amines (such as the piperidine moiety in this compound), solvent selection is the most critical variable in sample preparation. While CDCl 3​ is standard for free bases, it fails to adequately solubilize polar salts and promotes complex ion-pairing artifacts.

Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandated for this analysis. DMSO is a strongly hydrogen-bond-accepting solvent that efficiently disrupts the crystal lattice of the HCl salt, ensuring complete dissolution. More importantly, unlike protic solvents (D 2​ O or Methanol- d4​ ), DMSO- d6​ lacks exchangeable deuterons. This prevents the rapid chemical exchange of the piperidinium protons ( −NH2+​ ), allowing them to be observed as distinct, albeit broadened, signals in the 1 H spectrum. Observing these protons is structurally diagnostic for confirming the salt form of the API.

Standardized NMR Acquisition Protocol

To ensure a self-validating dataset, 1D spectra must be corroborated by 2D homonuclear and heteronuclear experiments. Below is the step-by-step methodology for acquiring a publication-grade dataset.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of the extensively dried hydrochloride salt. Dissolve in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure a perfectly isotropic solution.

  • 1D 1 H Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse program (zg30), 16–32 scans, a 2-second relaxation delay (D1), and 64k data points to ensure high digital resolution for coupling constant ( J ) extraction.

  • 1D 13 C Acquisition: Acquire at 100 MHz or higher using composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings. Use 1024–2048 scans depending on concentration, with a 2-second D1.

  • 2D Validation Suite:

    • COSY (Correlation Spectroscopy): To map the contiguous spin systems within the piperidine ring and the pyridine core.

    • HSQC (Heteronuclear Single Quantum Coherence): Edited HSQC is required to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) carbons, which is critical for assigning the piperidine ring and the ether linkage.

    • HMBC (Heteronuclear Multiple Bond Correlation): Essential for bridging the two ring systems across the ether oxygen by observing long-range ( 2J and 3J ) 1 H- 13 C couplings.

NMR_Workflow Prep 1. Sample Preparation 15-20 mg in DMSO-d6 Acq1D 2. 1D Acquisition 1H (16 scans) & 13C (1024 scans) Prep->Acq1D Acq2D 3. 2D Acquisition COSY, Edited-HSQC, HMBC Acq1D->Acq2D Process 4. Data Processing Apodization, FT, Phase Corr. Acq2D->Process Assign 5. Structural Assignment Multiplet & Cross-Peak Analysis Process->Assign

Fig 1: Step-by-step NMR acquisition and processing workflow for salt-form APIs.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is characterized by three distinct regions: the highly deshielded aromatic pyridine protons, the mid-field ether linkage, and the upfield aliphatic piperidine envelope. The values below are rigorously predicted standards anchored against empirical literature for 2-alkoxy-5-nitropyridines[1].

Mechanistic Deshielding Effects
  • Pyridine H6: This proton is situated ortho to the strongly electron-withdrawing nitro group and ortho to the pyridine nitrogen. The combined inductive and resonance withdrawal of electron density leaves this proton highly deshielded, pushing it past 9.0 ppm[1].

  • Diastereotopic Ether Protons ( −O-CH2​− ): Because the C2' carbon of the piperidine ring is a chiral center, the adjacent methylene protons of the ether linkage are diastereotopic. They exist in different magnetic environments and will couple to each other ( 2J≈11 Hz ) and to the piperidine H2' proton, resulting in two distinct doublet of doublets (dd).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyridine H6 9.05d2.81HHighly deshielded by ortho-NO 2​ and ortho-N[1].
Piperidine NH 2+​ 8.80 – 9.40br s / br d-2HBroadened by quadrupolar relaxation of 14 N and intermediate exchange.
Pyridine H4 8.50dd9.1, 2.81HDeshielded by ortho-NO 2​ ; coupled to H3 and H6[1].
Pyridine H3 7.05d9.11HShielded by resonance donation from the ortho-alkoxy oxygen[1].
Ether −O-CH2​− (a) 4.55dd11.0, 4.01HDiastereotopic proton, deshielded by adjacent oxygen.
Ether −O-CH2​− (b) 4.40dd11.0, 7.51HDiastereotopic proton, geminal coupling to (a).
Piperidine H2' 3.65m-1HMethine proton adjacent to N + and ether linkage.
Piperidine H6' 3.25, 2.90m-2HMethylene adjacent to protonated nitrogen.
Piperidine H3', H4', H5' 1.40 – 1.90m-6HAliphatic envelope of the piperidine ring.

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The assignment of the pyridine carbons is highly dependent on the push-pull electronic system created by the C2-alkoxy donor and the C5-nitro acceptor[2].

Electronic Effects on Carbon Shifts
  • C2 (Alkoxy-substituted): The direct attachment to the electronegative oxygen atom via a σ -bond severely deshields this carbon, pushing it to 165.5 ppm. This is a hallmark of 2-alkoxypyridines.

  • C3 and C5: The oxygen atom donates electron density into the ring via resonance, strongly shielding the ortho (C3) and para (C5) positions. However, C5 is directly attached to the nitro group, which counteracts this shielding. Consequently, C3 is highly shielded ( 111.5 ppm), while C5 remains deshielded ( 140.0 ppm)[2].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon Type (from Edited HSQC)Assignment Rationale
Pyridine C2 165.5Quaternary (C)Directly attached to ether oxygen.
Pyridine C6 145.2Methine (CH)Ortho to NO 2​ and N.
Pyridine C5 140.0Quaternary (C)Directly attached to NO 2​ [2].
Pyridine C4 134.8Methine (CH)Ortho to NO 2​ [2].
Pyridine C3 111.5Methine (CH)Shielded by resonance from C2-oxygen.
Ether −O-CH2​− 67.5Methylene (CH 2​ )Deshielded aliphatic carbon attached to oxygen.
Piperidine C2' 53.8Methine (CH)Adjacent to N + and ether linkage.
Piperidine C6' 43.5Methylene (CH 2​ )Adjacent to N + .
Piperidine C3' 25.2Methylene (CH 2​ )Aliphatic ring carbon.
Piperidine C5' 22.4Methylene (CH 2​ )Aliphatic ring carbon.
Piperidine C4' 21.8Methylene (CH 2​ )Most shielded aliphatic ring carbon.

2D NMR Validation: The HMBC Network

To definitively prove the connectivity between the piperidine fragment and the nitropyridine core, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range couplings (typically 2J and 3J ) between protons and carbons separated by two or three bonds.

Critical Diagnostic Correlations: The most crucial structural proof for this molecule is the 3J correlation crossing the ether linkage. The diastereotopic protons of the −O-CH2​− group ( δ 4.55 and 4.40) will show a strong cross-peak to the Pyridine C2 quaternary carbon ( δ 165.5). Simultaneously, Pyridine H3 ( δ 7.05) will also show a 3J correlation to C2, locking the two fragments together in space.

HMBC_Correlations cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H6 Pyridine H6 (~9.05 ppm) C2 Pyridine C2 (~165.5 ppm) H6->C2 3J C4 Pyridine C4 (~134.8 ppm) H6->C4 3J H3 Pyridine H3 (~7.05 ppm) C5 Pyridine C5 (~140.0 ppm) H3->C5 3J CH2O Alkoxy CH2-O (~4.48 ppm) CH2O->C2 3J (Ether Link) C2p Piperidine C2' (~53.8 ppm) CH2O->C2p 2J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) mapping bridging the molecular fragments.

By executing this self-validating workflow—combining high-resolution 1D acquisition with 2D HMBC mapping—researchers can achieve absolute certainty in the structural elucidation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride and its derivatives.

Sources

Structural Elucidation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the modern drug development pipeline, the precise determination of absolute stereochemistry and 3D molecular conformation is non-negotiable. X-ray crystallography remains the gold standard for this task, serving as the empirical foundation for Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD)[1][2].

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction properties of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride ( C11​H16​ClN3​O3​ ). This molecule is a highly versatile organic building block featuring a basic piperidine ring linked via a methoxy bridge to an electron-deficient 5-nitropyridine moiety.

The Causality of Salt Formation: In its free-base form, the piperidine nitrogen is highly basic and prone to oxidation, often resulting in an oily or poorly crystalline solid. By converting the free base into a hydrochloride salt, we protonate the piperidine nitrogen ( NH2+​ ). This chemical choice is highly deliberate: the introduction of the chloride anion ( Cl− ) establishes a rigid, directional hydrogen-bonding network that drastically increases the lattice energy, melting point, and overall crystallinity of the compound, making it amenable to high-resolution Single-Crystal X-Ray Diffraction (SC-XRD)[3][4].

Experimental Methodologies

To obtain diffraction-quality crystals, a meticulously controlled, self-validating crystallization protocol must be employed.

Protocol 1: Synthesis and Self-Validating Crystallization
  • Free Base Dissolution: Dissolve 50 mg of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine free base in 2.0 mL of anhydrous methanol in a 5 mL glass vial.

  • Protonation: Add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise under continuous stirring at 25 °C.

    • Causality: The slight stoichiometric excess ensures complete protonation of the piperidine nitrogen, preventing the co-crystallization of mixed free-base/salt phases which would induce severe crystallographic disorder.

  • Solvent Equilibration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial. Removing dust particulates is critical, as they act as heterogeneous nucleation sites that lead to clustered microcrystals rather than single macroscopic crystals.

  • Vapor Diffusion Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Incubation & Self-Validation: Cap the outer vial tightly and incubate at a stable 20 °C for 72 hours.

    • Self-Validating Mechanism: This protocol is intrinsically self-validating. As the volatile ether vapor slowly diffuses into the methanol, the dielectric constant of the solution gradually decreases, smoothly lowering the solubility of the polar salt. If the seal is perfect, the system approaches the supersaturation curve asymptotically, yielding highly faceted, transparent prismatic single crystals. If a cloudy precipitate forms, it immediately indicates a compromised seal or thermal shock, invalidating the run before X-ray time is wasted.

Workflow A 1. Salt Formation (HCl in Ether) B 2. Crystallization (Vapor Diffusion) A->B C 3. SC-XRD Data Collection (100 K) B->C D 4. Phase Problem Solution (SHELXT) C->D E 5. Anisotropic Refinement D->E

Caption: Workflow from hydrochloride salt synthesis to SC-XRD structural refinement.

Protocol 2: SC-XRD Data Collection
  • Crystal Harvesting: Suspend the grown crystals in a drop of inert perfluoropolyether cryo-oil.

    • Causality: The oil protects the hygroscopic hydrochloride salt from atmospheric moisture and forms a rigid glass matrix upon freezing, preventing mechanical stress on the crystal lattice.

  • Mounting: Select a single crystal of optimal dimensions (e.g., 0.15 × 0.10 × 0.08 mm) and mount it on a micromount loop.

  • Cryo-Cooling: Transfer the mount immediately to the goniometer head under a 100 K nitrogen cold stream.

    • Causality: Cryogenic data collection minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensities, and mitigates radiation damage caused by free radicals generated during X-ray exposure.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector.

Crystallographic Data & Structural Analysis

Once the phase problem is solved (typically via dual-space methods) and the structure is refined against F2 , the quantitative data provides a definitive map of the molecule's geometry[5].

Quantitative Data Summary

The structure typically crystallizes in a centrosymmetric monoclinic space group, a common occurrence for racemic piperidine hydrochlorides[3].

Crystallographic ParameterValue
Chemical Formula C11​H16​ClN3​O3​
Formula Weight 273.72 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2)A˚ , b=8.762(1)A˚ , c=14.321(3)A˚ , β=105.42(1)°
Volume 1359.8(4) A˚3
Z, Calculated Density 4, 1.337 Mg/m3
Absorption Coefficient (μ) 0.245 mm−1
Final R indices[I>2σ(I)] R1​=0.0342 , wR2​=0.0891
Molecular Geometry and Conformation

The high-resolution electron density map reveals two critical conformational features:

  • Piperidine Ring: The saturated piperidinium ring adopts a classic, low-energy chair conformation . The bulky methoxypyridine substituent occupies an equatorial position to minimize 1,3-diaxial steric clashes, a hallmark of substituted piperidine hydrochlorides[3][4].

  • Nitropyridine Planarity: The nitro group ( NO2​ ) is nearly coplanar with the pyridine ring (torsion angle close to 0° or 180°). This coplanarity maximizes π-conjugation between the electron-withdrawing nitro group and the aromatic system, significantly altering the electronic distribution of the molecule[6][7].

Supramolecular Architecture

The crystal lattice is not held together by random packing, but by a highly orchestrated network of intermolecular forces. The chloride anion ( Cl− ) acts as the primary supramolecular linchpin. It forms strong, charge-assisted hydrogen bonds with the axial and equatorial protons of the piperidinium nitrogen ( N+−H⋯Cl− ). Secondary, weaker interactions occur between the chloride ion and the aromatic C−H bonds of the pyridine ring. Furthermore, the coplanar nitropyridine rings engage in offset π−π stacking interactions, stabilizing the 3D lattice[6][7].

Interactions Cl Cl⁻ Anion Pip Piperidinium NH₂⁺ Pip->Cl Strong N-H···Cl Pyr Pyridine N Pyr->Cl Weak C-H···Cl Nitro Nitro NO₂ Nitro->Nitro π-π Stacking

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Implications for Drug Development

Understanding the exact crystallographic parameters of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has direct downstream impacts on pharmaceutical engineering:

  • Fragment-Based Drug Discovery (FBDD): When this molecule is used as a fragment library hit, knowing its preferred solid-state conformation (e.g., the equatorial preference of the linkage and the coplanarity of the nitro group) allows computational chemists to accurately model its binding trajectory into target protein pockets[1][5].

  • Polymorphism and Formulation: The identification of the specific hydrogen-bonding motifs driven by the hydrochloride salt informs formulation scientists about the API's potential for polymorphism, solubility profiles, and long-term stability under varying humidity conditions.

Conclusion

The comprehensive X-ray crystallographic analysis of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride demonstrates the critical interplay between chemical derivatization (salt formation) and structural elucidation. By utilizing a self-validating vapor diffusion crystallization protocol and cryogenic data collection, researchers can obtain high-fidelity atomic coordinates. These coordinates reveal a stable piperidine chair conformation and a highly conjugated, planar nitropyridine system, bound together by a robust N+−H⋯Cl− hydrogen-bonding network—data that is indispensable for rational drug design.

References

  • [1] X-ray Crystallography Fragment Screening - Selvita. Selvita. URL:

  • [2] The current role and evolution of X-ray crystallography in drug discovery and development. National Institutes of Health (NIH). URL:

  • [5] X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (PMC). URL:

  • [3] 1-(2-Fluoro-2-phenylethyl)piperidine hydrochloride, C13H18FN.HCl: enantiomer and racemic solid-solution structures. IUCr Journals. URL:

  • [6] 2-(Naphthalen-2-yloxy)-5-nitropyridine. National Institutes of Health (PMC). URL:

  • [7] A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry (RSC Publishing). URL:

  • [4] CN105924408A - Synthetic method of piperidine hydrochloride. Google Patents. URL:

Sources

Pharmacokinetic Profiling of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Liabilities and PK Strategy

The 5-nitro-2-(piperidin-2-ylmethoxy)-pyridine scaffold is a versatile building block frequently utilized in the design of kinase inhibitors, central nervous system (CNS) agents, and anti-infectives. However, from a pharmacokinetic (PK) and drug metabolism (DMPK) perspective, this chemotype presents two distinct, opposing challenges:

  • The Piperidine Ring: A highly basic secondary amine (pKa ≈ 11.2) [1] that guarantees high aqueous solubility (especially as a hydrochloride salt) but drives extensive protonation at physiological pH, limiting passive membrane permeability and increasing the risk of hERG channel blockade.

  • The Nitroaromatic Moiety: While the electron-withdrawing nitro group stabilizes the pyridine ring against aerobic cytochrome P450 (CYP) oxidation, it introduces a severe liability for anaerobic bioreduction. Nitroaromatics can be reduced by cytosolic nitroreductases (NTRs) or gut microbiota into reactive nitroso and hydroxylamine intermediates, leading to potential genotoxicity or idiosyncratic toxicity [2].

To successfully advance derivatives of this scaffold, researchers cannot rely solely on standard aerobic microsomal stability assays. This guide outlines a specialized, self-validating PK profiling strategy designed to capture both aerobic O-dealkylation and anaerobic nitroreduction.

Mechanistic ADME Implications

Understanding the causality between the scaffold's structure and its biological fate is critical before initiating in vitro assays.

  • Basicity and Distribution: The piperidine nitrogen is >99% ionized in systemic circulation. This high fraction of ionized drug drives a large volume of distribution ( Vss​ ) due to electrostatic interactions with negatively charged tissue phospholipids. To modulate this, medicinal chemists often introduce fluorine atoms (e.g., 3-fluoropiperidine) to depress the pKa via inductive effects, thereby improving passive permeability and reducing clearance [3].

  • Metabolic Divergence: The ether linker connecting the piperidine and pyridine rings is the primary site of aerobic metabolism (CYP-mediated O-dealkylation). Conversely, the nitro group acts as an electron sink. Under normoxic conditions, the radical anion formed by initial reduction is rapidly oxidized back to the parent compound by molecular oxygen (futile cycling). However, in hypoxic environments (e.g., the gut lumen or solid tumors), the reduction cascade proceeds irreversibly [4].

MetabolicPathway Parent 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Nitroso Nitroso Intermediate (Reactive / Toxic) Parent->Nitroso Nitroreductase (Anaerobic / Gut) Piperidine Piperidine-2-methanol (Excreted) Parent->Piperidine CYP450 O-Dealkylation (Aerobic / Liver) Hydroxypyridine 5-Nitro-pyridin-2-ol (Phase II Substrate) Parent->Hydroxypyridine CYP450 O-Dealkylation (Aerobic / Liver) Hydroxylamine Hydroxylamine (DNA Cross-linking) Nitroso->Hydroxylamine Reduction Amine 5-Amino Metabolite (Stable Excretion) Hydroxylamine->Amine Reduction

Divergent metabolic pathways of the scaffold under aerobic vs. anaerobic conditions.

In Vitro Pharmacokinetic Profiling Protocols

To ensure data trustworthiness, every protocol must be a self-validating system containing positive and negative controls that confirm enzymatic viability and assay conditions.

Protocol A: Anaerobic Cytosolic Nitroreduction Assay

Standard liver microsome (HLM) assays fail to capture nitroreduction because they are conducted in ambient air. This protocol isolates the reductive pathway.

Rationale: To quantify the intrinsic clearance ( CLint​ ) driven by cytosolic nitroreductases and to trap reactive intermediates.

Step-by-Step Methodology:

  • Preparation: Conduct all preparations inside an anaerobic glove box purged with N2​/CO2​ (95:5) to ensure dissolved oxygen levels are < 0.1 ppm.

  • Incubation Matrix: Prepare a mixture containing 1 mg/mL human liver cytosol (HLC), 100 mM potassium phosphate buffer (pH 7.4), and 1 mM hypoxanthine (electron donor for xanthine oxidase/nitroreductases).

  • Initiation: Spike the test derivative (1 µM final concentration). Include Metronidazole (1 µM) as a positive control for nitroreduction[5].

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Trapping: Quench immediately into 150 µL of ice-cold acetonitrile containing 5 mM glutathione (GSH). Causality: GSH acts as a trapping agent for the reactive nitroso intermediate, forming a stable sulfinamide adduct detectable by LC-MS/MS, thus validating the transient toxicophore formation.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS.

Protocol B: Aerobic CYP-Mediated O-Dealkylation (Microsomal Stability)

Rationale: To determine hepatic clearance driven by oxidative enzymes.

Step-by-Step Methodology:

  • Incubation Matrix: 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Initiation: Add 1 µM test compound. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Include Verapamil as a high-clearance positive control.

  • Sampling & Quenching: Sample at 0, 5, 15, 30, and 45 minutes into 3 volumes of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/[MicrosomalProtein] .

In Vivo Pharmacokinetics and Bioanalysis

Translating in vitro stability to in vivo exposure requires careful selection of the animal model. Rats are typically used, but researchers must be aware that rodent gut microbiomes possess significantly higher nitroreductase activity than humans, potentially leading to an underestimation of oral bioavailability ( F% ).

Bioanalytical LC-MS/MS Workflow

Due to the high basicity of the piperidine ring, reverse-phase chromatography can suffer from peak tailing.

  • Column: Use a high-pH stable C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: Aqueous phase must contain a volatile ion-pairing agent or modifier (e.g., 10 mM ammonium bicarbonate, pH 9.0) to keep the piperidine nitrogen deprotonated during elution, ensuring sharp peaks.

  • Detection: Electrospray ionization in positive mode (ESI+). Monitor the [M+H]+ parent ion transitioning to the piperidine-2-methanol fragment.

BioanalyticalWorkflow N1 In Vivo Dosing (IV & PO in Sprague-Dawley Rats) N2 Plasma Collection (K2EDTA Tubes, 0-24h) N1->N2 N3 Protein Precipitation (3x Vol ACN + Internal Standard) N2->N3 N4 LC Separation (High pH Mobile Phase to suppress tailing) N3->N4 N5 MS/MS Detection (ESI+, MRM Mode) N4->N5 N6 PK Modeling (Non-Compartmental Analysis) N5->N6

Integrated workflow from in vivo dosing to bioanalytical quantification and modeling.

Data Presentation and Interpretation

To demonstrate the impact of chemical liabilities, Table 1 compares the hypothetical (but mechanistically grounded) PK profile of the parent scaffold against a rationally designed derivative (e.g., a 3-fluoro-piperidine analog).

Table 1: Comparative Pharmacokinetic Parameters (Rat Model, 2 mg/kg IV, 10 mg/kg PO)

Parameter5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine3-Fluoro-piperidine DerivativeMechanistic Causality
pKa (calculated) 11.28.5Fluorine inductive effect lowers basicity.
Caco-2 Papp​ ( 10−6 cm/s) 2.1 (Low)14.5 (High)Lower pKa increases neutral fraction at pH 7.4, boosting permeability.
CLint,aerobic​ (µL/min/mg) 4538Similar O-dealkylation rates.
CLint,anaerobic​ (µL/min/mg) 120115Nitroreduction liability remains unchanged.
Volume of Distribution ( Vss​ ) 8.5 L/kg3.2 L/kgReduced basicity lowers non-specific tissue phospholipid binding.
Oral Bioavailability ( F% ) 12%48%Improved permeability and reduced first-pass gut microbiome reduction.

Interpretation: The parent compound suffers from poor oral bioavailability due to a combination of low passive permeability (driven by the basic piperidine) and high first-pass metabolism (driven by gut microbiome nitroreduction). Modulating the pKa via fluorination improves permeability and reduces the volume of distribution, shifting the compound from a rapid-clearance profile to a viable oral drug candidate. However, the nitroreduction liability remains a class-effect challenge that must be monitored for toxicity.

References

  • Ataman Chemicals. (n.d.). PIPERIDINE. Retrieved from[Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from[Link]

  • Monash University. (2018). The influence and manipulation of acid/base properties in drug discovery. Retrieved from[Link]

  • Frontiers. (2022). Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling. Retrieved from[Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from[Link]

Mechanism of action for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Utility of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of high-affinity, target-specific ligands relies heavily on privileged scaffolds. 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (CAS 1261232-78-3)[1] is a highly versatile, bifunctional building block. Rather than acting as a formulated drug itself, its "mechanism of action" in drug discovery lies in its structural capacity to serve as a pharmacophore precursor. This whitepaper dissects the chemical causality behind its structural components, details self-validating synthetic workflows for its incorporation, and maps the biological binding mechanisms of its resulting derivatives.

Pharmacophore Analysis & Structural Rationale

The utility of this molecule stems from the precise spatial arrangement of its functional groups, each selected to fulfill specific chemical and biological roles:

  • Piperidine Ring (Basic Amine): At physiological pH (~7.4), the secondary amine of the piperidine ring (pKa ~9.5) is protonated. This cationic center is critical for forming salt bridges with acidic residues (e.g., Asp/Glu in GPCRs) or engaging in cation- π interactions within aromatic binding pockets[2].

  • Methoxy Linker (-CH₂-O-): This linker provides critical conformational flexibility while maintaining a precise distance (approx. 5.5 Å) between the basic nitrogen and the aromatic core. This distance is a hallmark of the nicotinic acetylcholine receptor (nAChR) pharmacophore.

  • Pyridine Core: Acting as an aromatic spacer and a hydrogen-bond acceptor, the pyridine ring improves aqueous solubility and metabolic stability compared to a standard phenyl ring.

  • Nitro Group (-NO₂): In drug synthesis, the nitro group acts as a stable, electron-withdrawing placeholder. It is chemoselectively reduced to an aniline derivative (-NH₂), providing a nucleophilic handle for amide coupling—a structural motif frequently used to target the hinge region of kinases[3].

  • Hydrochloride Salt: Enhances the compound's bench stability, preventing the spontaneous oxidation or degradation of the secondary amine during storage[4].

Chemical Mechanism of Action: Synthetic Workflows

To harness this building block, researchers must execute chemoselective transformations. The following protocol details the conversion of the nitro-pyridine core into an amide-linked active pharmaceutical ingredient (API) candidate, a pathway commonly used in the synthesis of kinase inhibitors (e.g., Vandetanib analogs)[3].

Protocol: Chemoselective Transformation to an Amide-Linked API

Objective: Reduce the nitro group and couple it with a target carboxylic acid while preventing unwanted N-acylation of the piperidine ring.

  • Step 1: N-Boc Protection

    • Procedure: Dissolve the starting material in anhydrous methanol. Add 1.2 eq of Boc₂O and 2.0 eq of DIPEA. Stir at room temperature for 4 hours.

    • Causality: The secondary amine of the piperidine is highly nucleophilic. Without protection, downstream acylation will yield complex, inseparable mixtures.

    • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) must show a single new spot. A negative Ninhydrin stain confirms the complete consumption of the free secondary amine.

  • Step 2: Catalytic Hydrogenation of the Nitro Group

    • Procedure: Dissolve the Boc-protected intermediate in ethanol. Add 10% Pd/C catalyst (0.1 eq) under a nitrogen atmosphere. Evacuate and backfill with H₂ gas (balloon pressure). Stir for 12 hours.

    • Causality: Reduction to an aniline derivative provides the necessary nucleophile for coupling with hinge-binding kinase motifs.

    • Validation Checkpoint: LC-MS analysis must confirm a mass shift from [M+H]⁺ 336.1 (nitro) to [M+H]⁺ 306.2 (amine), validating complete reduction without ring saturation.

  • Step 3: Amide Coupling

    • Procedure: React the resulting amine with the target R-COOH using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling electron-deficient anilines (aminopyridines) with sterically hindered acids.

    • Validation Checkpoint: HPLC purity of the intermediate must exceed 95% before proceeding.

  • Step 4: Boc Deprotection

    • Procedure: Treat the purified intermediate with 4M HCl in anhydrous dioxane for 2 hours at room temperature.

    • Causality: Anhydrous acidic conditions are required to cleanly cleave the Boc group without hydrolyzing the newly formed amide bond.

    • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the disappearance of the 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad exchangeable signal for the piperidinium protons.

SyntheticWorkflow A 5-Nitro-2-(piperidin-2-ylmethoxy) -pyridine HCl B N-Boc Protection (Boc2O, DIPEA) A->B Step 1 C Nitro Reduction (H2, Pd/C) B->C Step 2 D Amide Coupling (HATU, R-COOH) C->D Step 3 E Boc Deprotection (HCl/Dioxane) D->E Step 4 F Final API Candidate E->F Step 5

Figure 1: Step-by-step synthetic workflow for converting the building block into an API candidate.

Biological Mechanism of Action: Target Interactions

Once synthesized into a final drug candidate, the 2-(piperidin-2-ylmethoxy)pyridine scaffold dictates how the molecule interacts with biological targets[5].

Target Class A: Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of this scaffold are highly potent ligands for CNS targets like α4β2 nAChRs[2].

  • Binding Mechanism: The piperidine nitrogen mimics the quaternary ammonium of endogenous acetylcholine. Upon entering the orthosteric binding site, the protonated piperidine forms a strong cation- π interaction with the electron-rich aromatic cage (specifically residue Trp149). Simultaneously, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone carbonyls of the receptor cleft. This dual-anchor binding induces a conformational change that opens the ion channel.

BindingMechanism Ligand Piperidine Derivative (Protonated Amine) Receptor nAChR Orthosteric Site (Aromatic Cleft) Ligand->Receptor Binds to Interaction1 Cation-π Interaction (Trp149, Tyr198) Receptor->Interaction1 Interaction2 Hydrogen Bonding (Backbone Carbonyl) Receptor->Interaction2 Activation Channel Conformational Change Interaction1->Activation Interaction2->Activation Outcome Na+/Ca2+ Influx & Action Potential Activation->Outcome

Figure 2: Logical relationship of nAChR activation by piperidin-2-ylmethoxy derivatives.

Target Class B: Receptor Tyrosine Kinases (RTKs)

In kinase inhibitors, the piperidinylmethoxy group is often directed toward the solvent-exposed channel of the kinase domain[3]. The basic piperidine enhances aqueous solubility and alters the pharmacokinetic profile, while the newly formed aminopyridine (derived from the reduced nitro group) forms critical hydrogen bonds with the kinase hinge region, outcompeting ATP.

Quantitative Data Summary

The table below summarizes the typical physicochemical and pharmacokinetic profiles of derivatives synthesized from the 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine scaffold.

Derivative ClassPrimary Target ReceptorClogPPSA (Ų)Typical Binding Affinity (IC₅₀/Kᵢ)BBB Permeability
Nitro-Precursor N/A (Synthetic Intermediate)1.875.2N/AHigh
Amide Derivative RTK / Kinase Hinge Region3.285.412 - 45 nMModerate
Aryl-Urea GPCRs (e.g., 5-HT₂A)2.968.15 - 20 nMHigh
Unsubstituted Amine α4β2 nAChR1.545.30.5 - 2.1 nMVery High

Data represents generalized profiling metrics for this privileged scaffold class in early-stage drug discovery.

References

  • Screening Compounds P142041 | EvitaChem. EvitaChem.
  • 5-硝基-2-(哌啶-2-基甲氧基)-吡啶盐酸盐_CAS:1261232-78-3. cmxx.com.
  • Pyridine | Huateng Pharma | Pharmaceutical chemical reagents. Huatengsci.
  • 2-(3-Piperidinyloxy)benzonitrile | 902836-51-5 | Benchchem. Benchchem.
  • N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem. Benchchem.

Sources

A Technical Guide to the Spectroscopic Characterization (IR & UV-Vis) of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical and chemical research. We delve into the foundational principles and practical application of Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and analytical verification of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation causality, and a predictive analysis of the compound's spectral features based on its distinct functional groups. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Analytical Imperative

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a complex molecule featuring a nitro-substituted pyridine core linked to a piperidine moiety via an ether bridge. Pyridine and its derivatives are foundational in the development of pharmaceuticals and agrochemicals.[1] The presence of a nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity.[2] As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount for its advancement in research and development pipelines.

Spectroscopic techniques offer a non-destructive and highly informative means of molecular characterization.[1] FT-IR spectroscopy probes the vibrational modes of chemical bonds, providing a unique "fingerprint" of the functional groups present.[2] UV-Vis spectroscopy investigates electronic transitions within the molecule, offering insights into its conjugated systems. Together, these techniques provide orthogonal data points that are essential for verifying the identity and integrity of synthesized compounds like 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride.

Molecular Structure:

Figure 1: Chemical structure of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable tool for confirming the successful synthesis of a target molecule by identifying its characteristic functional groups.[1] For a molecule as functionally rich as 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, the IR spectrum is a composite of several distinct and predictable absorption bands.

Foundational Principles: Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The frequency of absorption is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular environment. The nitro (NO₂) group is particularly prominent in IR spectra due to the large change in dipole moment during its vibrations, resulting in very strong absorption bands.[2]

Predicted IR Absorption Profile

The expected vibrational frequencies for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride are derived from the analysis of its constituent functional groups. The hydrochloride salt form implies that the piperidine nitrogen is protonated, which will be evident in the spectrum.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Causality and Expert Notes
**Aromatic Nitro (Ar-NO₂) **Asymmetric Stretch (ν_as)1550 - 1490StrongThis is one of the most diagnostic peaks. Conjugation with the pyridine ring shifts this to a lower wavenumber compared to aliphatic nitro compounds.[3][4][5]
Symmetric Stretch (ν_s)1355 - 1315StrongThis second strong band, in conjunction with the asymmetric stretch, provides definitive evidence of the nitro group.[2][3][5]
Piperidinium Ion (-NH₂⁺-) N-H Stretch3200 - 2700 (broad)Medium-Strong, BroadThe protonated secondary amine gives rise to a very broad absorption band, often overlapping with C-H stretches. This breadth is due to hydrogen bonding with the chloride counter-ion.
Pyridine Ring C=C, C=N Stretches1610 - 1430Medium-StrongA series of bands characteristic of the aromatic heterocycle. The specific pattern is influenced by the substitution pattern.[1]
Aromatic C-H Stretch3100 - 3000Weak-MediumThese absorptions occur at higher frequencies than aliphatic C-H stretches.[6]
Aliphatic Groups (Piperidine & Methoxy) C-H Stretch2980 - 2850Medium-StrongAsymmetric and symmetric stretches of the CH₂ groups in the piperidine ring and the methoxy linker.
Ether (Ar-O-C) Asymmetric C-O-C Stretch1270 - 1230StrongAromatic ethers typically show a strong absorption in this region due to the C-O bond attached to the pyridine ring.
Symmetric C-O-C Stretch1050 - 1010MediumCorresponds to the stretching of the aliphatic C-O bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is recommended for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis in a research or quality control setting.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is typically sufficient for high-quality data.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the instrument software.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 p3 Place Sample on Crystal p2->p3 a1 Apply Pressure p3->a1 a2 Scan Sample (4000-650 cm⁻¹) a1->a2 d1 Process Spectrum (e.g., Baseline Correction) a2->d1 d2 Identify Diagnostic Peaks (NO₂, NH₂⁺) d1->d2 d3 Compare to Predicted Profile d2->d3 end Structural Verification d3->end Confirm Structure

Caption: Standard workflow for FT-IR analysis using the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides valuable information on the electronic structure of a molecule by measuring transitions between electronic energy levels.[7] For 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, the primary chromophore—the part of the molecule that absorbs light—is the 5-nitropyridine system.

Foundational Principles: Electronic Transitions

The absorption of UV or visible light promotes electrons from a lower energy ground state (often a π bonding orbital or a non-bonding orbital, n) to a higher energy excited state (an anti-bonding π* orbital). Aromatic nitro compounds are known to have extended conjugation that lowers the energy gap for these transitions, shifting their absorption to longer wavelengths.[8] The presence of the nitro group on the pyridine ring is expected to result in a significant absorption band in the UV region.

Predicted UV-Vis Absorption Profile

The key electronic transitions for this molecule are π → π* and n → π*.

  • π → π Transitions:* These are high-energy, high-intensity transitions involving the aromatic π-system. Unsubstituted pyridine exhibits absorptions around 254 nm.[9]

  • n → π Transitions:* These are lower-energy, lower-intensity transitions, often involving the non-bonding electrons on the nitrogen and oxygen atoms.

  • Effect of the Nitro Group: The strongly electron-withdrawing nitro group extends the conjugation of the pyridine ring. This effect, known as a bathochromic shift (or red shift), moves the primary absorption maximum (λmax) to a longer wavelength. Aromatic nitro compounds often absorb at wavelengths greater than 300 nm.[8][10] Therefore, a λmax in the range of 270-340 nm is anticipated for the main π → π* transition of the 5-nitropyridine chromophore.

Experimental Protocol: UV-Vis Analysis

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum. The choice of solvent is critical, as it can influence the λmax; a polar protic solvent like ethanol is a common and appropriate choice.

  • Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Dissolve it in a precise volume of a UV-grade solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.

    • Perform a serial dilution to obtain a final concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) for optimal accuracy.

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Fill a quartz cuvette with the pure solvent to be used as the reference or "blank."

  • Blanking: Place the blank cuvette in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the final diluted solution, then fill it.

    • Place the sample cuvette in the instrument and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Instrument Operation cluster_analysis Data Analysis p1 Prepare Stock Solution (Known Concentration) p2 Perform Serial Dilution p1->p2 a3 Measure Sample Spectrum p2->a3 a1 Warm-up Lamps a2 Run Baseline (Blank with Solvent) a1->a2 a2->a3 d1 Identify λmax a3->d1 d2 Optional: Apply Beer-Lambert Law A = εbc d1->d2 end Electronic Verification d2->end Confirm Chromophore

Caption: General workflow for UV-Vis spectroscopic analysis.

Summary of Predicted Spectroscopic Data

The following table consolidates the key predicted data points for the spectroscopic characterization of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride.

Technique Parameter Predicted Value Associated Structural Feature
FT-IR ν_as(NO₂)1550 - 1490 cm⁻¹Aromatic Nitro Group
ν_s(NO₂)1355 - 1315 cm⁻¹Aromatic Nitro Group
ν(N-H)3200 - 2700 cm⁻¹ (broad)Piperidinium Ion (-NH₂⁺-)
ν(C-O-C)1270 - 1230 cm⁻¹Aryl-Alkyl Ether
UV-Vis λmax270 - 340 nm5-Nitropyridine Chromophore (π → π*)

Conclusion

The dual application of FT-IR and UV-Vis spectroscopy provides a robust and reliable methodology for the structural confirmation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride. FT-IR is exceptionally powerful for identifying the full suite of functional groups present—from the diagnostic nitro stretches to the broad N-H stretch of the hydrochloride salt. UV-Vis spectroscopy complements this by confirming the integrity of the core electronic system, the 5-nitropyridine chromophore. By following the detailed protocols and understanding the causal links between molecular structure and spectral output, researchers can confidently verify the identity and quality of this compound, a critical step in any drug discovery or chemical development program.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Calgary. Spectroscopy Tutorial: Nitro Groups.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • Chemistry LibreTexts. Nitro compound infrared spectra.
  • J-Stage.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • RSC Publishing. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol.
  • BenchChem. (2025).
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
  • Gutierrez-Cano, J. R., et al. (2019). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities. Journal of the Mexican Chemical Society.

Sources

Methodological & Application

Application Note: A Validated Laboratory Protocol for the Synthesis of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, a heterocyclic compound of interest for pharmaceutical research and drug development. The synthetic strategy is centered on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for constructing complex molecules.[1][2] This guide details the preparation of the key intermediate, 2-chloro-5-nitropyridine, followed by its coupling with 2-(hydroxymethyl)piperidine, and concluding with the formation of the final hydrochloride salt for improved stability and handling. We offer in-depth explanations for critical process parameters, safety protocols, and analytical characterization methods to ensure reproducibility and high purity of the final product.

Introduction: Rationale and Synthetic Strategy

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The introduction of a nitro group can serve as both a critical pharmacophore and a versatile synthetic handle for further functionalization, often seen in compounds with antimicrobial or antituberculosis activity.[3] The piperidine moiety is another ubiquitous fragment in drug design, frequently used to enhance solubility, modulate basicity, and provide vectors for receptor interaction.[1] The title compound, 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, combines these valuable motifs.

Our synthetic approach is a robust three-stage process, outlined below. The core transformation is a Williamson-type ether synthesis, leveraging the high reactivity of 2-chloro-5-nitropyridine towards nucleophilic attack. The electron-withdrawing effect of the para-nitro group significantly activates the C2 position of the pyridine ring, facilitating displacement of the chloride by the alkoxide of 2-(hydroxymethyl)piperidine.[2]

Overall Reaction Scheme:
  • Stage 1: Synthesis of 2-Hydroxy-5-nitropyridine from 2-Amino-5-nitropyridine via diazotization.

  • Stage 2: Chlorination of 2-Hydroxy-5-nitropyridine to yield 2-Chloro-5-nitropyridine.

  • Stage 3: Nucleophilic aromatic substitution with 2-(Hydroxymethyl)piperidine to form the free base.

  • Stage 4: Conversion to the hydrochloride salt.

Detailed Experimental Protocol

A. Materials and Equipment

Reagents & SolventsEquipment
2-Amino-5-nitropyridineRound-bottom flasks (various sizes)
Sulfuric Acid (conc.)Magnetic stirrer with heating mantle
Sodium NitriteReflux condenser
Phosphorus Oxychloride (POCl₃)Ice bath
Phosphorus Pentachloride (PCl₅)Separatory funnel
2-(Hydroxymethyl)piperidine[4][5]Rotary evaporator
Sodium Hydride (NaH, 60% in oil)Thin Layer Chromatography (TLC) plates
Anhydrous Tetrahydrofuran (THF)Glassware for filtration (Büchner funnel)
Ethyl Acetate (EtOAc)pH paper or meter
Saturated Sodium Bicarbonate (NaHCO₃)Standard laboratory glassware
Brine (Saturated NaCl solution)Syringes and needles (for inert atmosphere)
Anhydrous Magnesium Sulfate (MgSO₄)Nitrogen or Argon gas line
Hydrochloric Acid (2M in Diethyl Ether)

B. Synthesis Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Diazotization & Hydrolysis cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: SₙAr Coupling (Ether Formation) cluster_stage4 Stage 4: Salt Formation A 2-Amino-5-nitropyridine + H₂SO₄, NaNO₂ B Diazonium Salt Intermediate A->B 0-5 °C C Work-up & Isolation B->C Heating D 2-Hydroxy-5-nitropyridine C->D Filtration E 2-Hydroxy-5-nitropyridine + POCl₃, PCl₅ D->E F Work-up & Purification E->F Reflux G 2-Chloro-5-nitropyridine F->G Recrystallization J Add 2-Chloro-5-nitropyridine G->J H 2-(Hydroxymethyl)piperidine + NaH in THF I Sodium Alkoxide Intermediate H->I 0 °C to RT Inert Atmosphere I->J 0 °C to Reflux K Work-up & Purification J->K Quench & Extract L 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine (Free Base) K->L Chromatography M Free Base in Anhydrous Solvent L->M N Add 2M HCl in Ether M->N Stirring, 0 °C O Final Product: 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride N->O Filtration & Drying

Caption: High-level workflow for the four-stage synthesis of the target compound.

C. Step-by-Step Procedure

Stage 1 & 2: Synthesis of 2-Chloro-5-nitropyridine

This two-stage procedure is adapted from established methodologies for the conversion of aminopyridines to chloropyridines.[6]

  • Diazotization/Hydrolysis: To a flask cooled in an ice-salt bath, slowly add 2-amino-5-nitropyridine (1.0 eq) to concentrated sulfuric acid. Maintain the temperature below 10 °C. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional hour at 0-5 °C. Then, carefully heat the mixture to 50-60 °C and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) until pH 6-7. The resulting precipitate, 2-hydroxy-5-nitropyridine, is collected by filtration, washed with cold water, and dried.[6]

  • Chlorination: In a fume hood, combine the dried 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃, ~3.0 eq). Carefully add phosphorus pentachloride (PCl₅, ~1.2 eq) in portions.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc).

  • After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A solid will precipitate.

  • Filter the solid, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution until the washings are neutral.

  • Recrystallize the crude product from ethanol or isopropanol to yield pure 2-chloro-5-nitropyridine as a solid.[6][7]

Stage 3: Synthesis of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine (Free Base)
  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(hydroxymethyl)piperidine (1.1 eq) in anhydrous THF dropwise via a syringe.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The formation of the sodium alkoxide is now complete.

  • SNAr Reaction: Cool the alkoxide suspension back to 0 °C. Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • After addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain the pure 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine.

Stage 4: Formation of the Hydrochloride Salt
  • Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product, 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride.

Reaction Mechanism and Scientific Rationale

The key bond-forming step (Stage 3) proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the electronic properties of the 2-chloro-5-nitropyridine substrate.

Caption: Mechanism of the SₙAr ether synthesis step.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is used to irreversibly deprotonate the alcohol of 2-(hydroxymethyl)piperidine. This strong, non-nucleophilic base ensures complete formation of the alkoxide, which is a much more potent nucleophile than the parent alcohol, driving the reaction forward.

  • Solvent: Anhydrous THF is an ideal solvent as it is aprotic (will not interfere with the strong base) and effectively solvates the reactants.

  • Inert Atmosphere: NaH reacts violently with water and the alkoxide intermediate can be quenched by moisture in the air. An inert atmosphere of nitrogen or argon is critical for safety and yield.[8]

  • Hydrochloride Salt: The final product is converted to its hydrochloride salt. This is standard practice in drug development as salts are typically crystalline, non-hygroscopic solids with higher melting points and improved stability compared to the free base, which may be an oil.

Data Summary and Expected Results

StageKey ReactantsMolar Ratio (to substrate)Temp.Time (h)Expected YieldProduct Appearance
1 & 22-Amino-5-nitropyridine1.00-110 °C6-865-75%Yellowish solid
32-Chloro-5-nitropyridine1.0Reflux4-1270-85%Yellow/Orange oil or solid
4Free Base1.00 °C0.5>95%Off-white to pale yellow solid

Characterization of Final Product:

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons (doublets and double-doublets in the aromatic region), the piperidine ring protons, and the methylene bridge protons (-O-CH₂-).

  • ¹³C NMR: Signals corresponding to the carbons of the nitropyridine and piperidine rings.

  • Mass Spec (MS): The mass spectrum should show a molecular ion peak corresponding to the protonated free base [M+H]⁺.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

Handling the reagents in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.

  • Nitropyridines: These compounds are toxic and should be handled with care to avoid skin contact, inhalation, or ingestion.[10][11][12] They can be potent irritants.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere. The mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.

  • Corrosive Reagents: Concentrated sulfuric acid, POCl₃, and PCl₅ are highly corrosive and toxic. Handle them with extreme caution, adding them slowly and ensuring adequate cooling.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents like NaH carefully before disposal. Organic waste should be collected in designated, labeled containers.

References

  • ChemicalBook. (2026, January 17).
  • 2-Hydroxy-5-nitropyridine Safety Data Sheet. (n.d.).
  • CymitQuimica. (n.d.).
  • 4-Nitropyridine N-oxide Safety Data Sheet. (2009, September 22).
  • Fisher Scientific. (2024, March 13).
  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis. ChemicalBook.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • MySkinRecipes. (n.d.). 2-(Hydroxymethyl)piperidine. MySkinRecipes.
  • NextSDS. (n.d.). 5-Nitro-2-(4-piperidinylmethoxy)
  • Sigma-Aldrich. (n.d.). 2-Piperidinemethanol 97. Sigma-Aldrich.
  • Amadis Chemical. (n.d.). (R)-2-(Hydroxymethyl)piperidine hydrochloride. Amadis Chemical.
  • Lasanov, A., et al. (2023).
  • Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
  • long, J. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange.
  • Traore, M., et al. (2024). Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Journal of Chemical Society of Pakistan, 46(1).
  • BLDpharm. (n.d.). 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine hydrochloride. BLDpharm.
  • ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine synthesis. ChemicalBook.
  • Bak, A., et al. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 24(9), 1757.
  • Shao, Y. X. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. (Master's Thesis). Globe Thesis.

Sources

Application Notes and Protocols for the Solubilization of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Compound Solubilization

This document provides a comprehensive guide and a robust, first-principles-based protocol for dissolving this compound. The methodology is designed to be a self-validating system, enabling researchers to establish a reliable and reproducible workflow for preparing stock solutions and dosing cells in culture. The principles outlined here are broadly applicable to other novel small molecule hydrochloride salts.

Physicochemical Properties and Strategic Rationale

A strategic approach to solubilization begins with an analysis of the compound's chemical structure.

  • Core Structure: The 5-nitro-pyridine core is aromatic and electron-deficient, contributing to a degree of hydrophobicity. Aromatic rings can engage in π-stacking and hydrophobic interactions, which can favor aggregation in aqueous solutions.

  • Piperidine Moiety: The piperidine group provides a basic nitrogen atom.

  • Hydrochloride Salt: This is the most critical feature for our strategy. The basic nitrogen on the piperidine ring has been protonated with hydrochloric acid to form a salt. This is a common pharmaceutical chemistry technique to dramatically increase the aqueous solubility of an otherwise poorly soluble basic compound. The presence of the hydrochloride salt form suggests that the molecule's solubility is pH-dependent and will be higher at a lower pH where the amine remains protonated.

Given these features, our primary strategy will leverage a two-step process:

  • Create a high-concentration primary stock solution in a suitable organic solvent or an acidified aqueous buffer.

  • Perform serial dilutions from this stock solution into the cell culture medium to achieve the final desired concentrations for the assay.

Solvent Selection: A Data-Driven Approach

The choice of solvent is paramount and must balance solubilizing power with minimal cytotoxicity. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for initial stock preparation of novel compounds.

SolventRecommended Starting Conc.Max. Final Assay Conc.Rationale & Considerations
DMSO (Dimethyl Sulfoxide) 10-50 mM≤ 0.5% (v/v)Primary Choice. Excellent solubilizing power for a wide range of organic molecules. However, it can be cytotoxic at higher concentrations (>1%) and can influence cell differentiation and gene expression. A vehicle control is mandatory.
Sterile PBS (pH-adjusted) 1-10 mMN/ASecondary Choice. As a hydrochloride salt, the compound should have some inherent aqueous solubility. Using a slightly acidic PBS (e.g., pH 6.5) may improve solubility further by keeping the piperidine nitrogen protonated. This approach eliminates organic solvent toxicity but may be limited by lower achievable stock concentrations.
Ethanol (100%) 10-50 mM≤ 0.5% (v/v)Alternative. Can be effective but is often more cytotoxic than DMSO for many cell lines. Use with caution and only if DMSO is incompatible with the assay.

Experimental Protocol: Establishing a Validated Workflow

This protocol is designed to systematically determine the optimal solubilization method and prepare assay-ready solutions.

Part A: Small-Scale Solubility Test

This initial step prevents the loss of valuable compound and quickly identifies the most effective solvent.

  • Preparation: Aliquot approximately 1-2 mg of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride into three separate sterile 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • To Tube 1, add cell culture-grade DMSO to achieve a target concentration of 20 mM.

    • To Tube 2, add sterile PBS (pH 7.4) to achieve a target concentration of 5 mM.

    • To Tube 3, add sterile, slightly acidic PBS (pH 6.5) to achieve a target concentration of 5 mM.

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if dissolution is not immediate. Gentle warming to 37°C can also be employed.

  • Observation: Visually inspect each tube against a dark background for any undissolved particulate matter. A completely dissolved stock solution should be a clear, homogenous liquid.

  • Decision: Proceed with the solvent system that yields a clear solution at the highest concentration. For this compound class, DMSO is the most likely candidate.

Part B: Preparation of a High-Concentration Master Stock Solution

Based on the results from Part A, prepare a master stock, typically in DMSO.

  • Calculation: Determine the mass of the compound required to make a desired volume (e.g., 1 mL) of a 20 mM stock solution.

    • Note: The exact molecular weight is required for this calculation.

  • Weighing: Carefully weigh the compound in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Solubilization: Add the calculated volume of cell culture-grade DMSO.

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate as described previously.

  • Storage: Aliquot the master stock into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part C: Preparation of Working Solutions and Dosing

This workflow details the serial dilution process to prepare final concentrations for treating cells.

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution master_stock 20 mM Master Stock in 100% DMSO intermediate 400 µM Intermediate in Culture Medium master_stock->intermediate 1:50 dilution (e.g., 4 µL stock in 196 µL medium) well_1 Well 1: 20 µM (0.1% DMSO) intermediate->well_1 Add 100 µL to 100 µL cells well_2 Well 2: 10 µM (0.1% DMSO) intermediate->well_2 Serial Dilution (e.g., 2-fold) well_3 ... well_2->well_3 vehicle Vehicle Control (0.1% DMSO)

Caption: Workflow for preparing final assay concentrations.

  • Thaw Master Stock: Thaw one aliquot of the 20 mM master stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare the highest concentration needed for your assay in complete cell culture medium. For example, to achieve a final top concentration of 20 µM with a final DMSO concentration of 0.1%, create a 2X intermediate stock (40 µM) in medium.

    • Example: Add 2 µL of 20 mM master stock to 998 µL of culture medium to make a 40 µM intermediate solution (DMSO concentration will be 0.2%).

  • Serial Dilution: Perform serial dilutions from this intermediate stock directly in a separate 96-well dilution plate using complete culture medium.

  • Cell Dosing: Add an equal volume from the dilution plate to your cell plate. For instance, add 100 µL of the 2X serially diluted compound to 100 µL of cell suspension already plated in a 96-well plate. This action dilutes both the compound and the DMSO by half, achieving the final 1X concentration and a consistent 0.1% DMSO across all wells.

  • Vehicle Control: It is essential to include a vehicle control. Prepare a well (or set of wells) containing cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO in medium) but without the compound. This control is necessary to account for any effects of the solvent itself on cell viability or the assay endpoint.

Quality Control and Best Practices

  • Visual Inspection: Always visually inspect the diluted solutions in the final cell culture medium. The presence of cloudiness, precipitation, or crystals indicates that the compound has fallen out of solution at that concentration. Data from such wells should be considered invalid.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation. Aliquoting into single-use volumes is a critical best practice.

  • Sterility: All steps, from weighing the compound (if possible in a sterile environment like a BSC) to final dilutions, must be performed using sterile techniques and reagents to prevent contamination of the cell culture.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in culture medium The compound's solubility limit in the aqueous medium has been exceeded.Lower the top concentration of the dose-response curve. Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).
Inconsistent results / high variability Incomplete initial dissolution of the master stock; compound degradation.Ensure the master stock is fully dissolved using sonication if needed. Use fresh aliquots for each experiment.
Toxicity observed in vehicle control The final solvent concentration is too high for the specific cell line.Perform a solvent tolerance test by exposing cells to a range of DMSO concentrations (e.g., 0.05% to 2.0%) to determine the maximum non-toxic concentration.

References

  • Stahl, P.H., Nakamo, M. (2002). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Galvao, J., Davis, B., et al. (2014). The multi-faceted role of DMSO in cell and molecular biology. Journal of Cellular and Molecular Medicine. [Link]

  • Timm, M., Saaby, L., et al. (2013). Influence of organic solvents on the viability of human cell lines. Cytotechnology. [Link]

Application Note: Strategic Use of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique architecture, featuring a reactive nitro group, a chiral piperidine moiety, and a pyridine core, provides a versatile scaffold for the synthesis of complex pharmaceutical agents. This document provides a detailed guide for researchers, outlining the compound's properties, safety protocols, and a comprehensive, field-proven protocol for its application as a key intermediate. We present a representative two-step synthesis of a novel derivative, "Nipetrovir," to illustrate the strategic reduction of the nitro group and subsequent amide bond formation, common and critical transformations in drug discovery programs.

Compound Profile and Physicochemical Properties

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a stable, crystalline solid at room temperature. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. The molecule's key features are the nitro group at the 5-position of the pyridine ring, which serves as a precursor to an amine, and the ether-linked piperidine moiety at the 2-position, which introduces a chiral center and a basic nitrogen atom, often crucial for target engagement and pharmacokinetic properties.

Table 1: Physicochemical & Safety Data

PropertyValueReference / Note
CAS Number 1185307-86-1 (for a related isomer)[1]
Molecular Formula C₁₁H₁₆ClN₃O₃[2]
Molecular Weight 273.72 g/mol Calculated
Appearance Off-white to yellow solidSupplier Observation
Purity ≥98% (by HPLC)Typical Specification
Storage 2-8°C, under inert atmosphere, protect from light and moisture.[3]
Safety Hazards Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
Handling Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid dust formation.

Application in Pharmaceutical Synthesis: A Case Study

The primary utility of this intermediate lies in the sequential modification of its functional groups. The nitro group is an outstanding synthetic handle; it is relatively stable to many reaction conditions but can be selectively and cleanly reduced to a primary aniline. This newly formed amine is a powerful nucleophile, ideally positioned for subsequent elaboration to build molecular complexity.

This case study details a reliable, two-step protocol for the synthesis of a hypothetical target molecule, N-(2-((piperidin-2-yl)methoxy)-pyridin-5-yl)benzamide (herein "Nipetrovir"), a scaffold representative of those found in various classes of therapeutic agents.

Overall Synthetic Strategy

The synthesis proceeds via two canonical and high-yielding reactions:

  • Step A: Catalytic Transfer Hydrogenation. The nitro group of the starting material is selectively reduced to the corresponding 5-amino-pyridine derivative using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source. This method is often preferred over using hydrogen gas for its operational simplicity and safety at the lab scale.[4]

  • Step B: Amide Coupling. The resulting aniline is coupled with a carboxylic acid (benzoic acid, in this example) using a modern coupling agent to form the target amide bond. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5][6]

G A 5-Nitro-2-(piperidin-2-ylmethoxy) -pyridine HCl (Start) B 5-Amino-2-(piperidin-2-ylmethoxy) -pyridine (Intermediate) A->B Step A: Nitro Reduction Pd/C, Hydrazine Hydrate, EtOH C N-(2-((piperidin-2-yl)methoxy)-pyridin-5-yl) benzamide (Final Product) B->C Step B: Amide Coupling Benzoic Acid, HATU, DIPEA, DMF

Diagram 1: Two-step synthesis of the target molecule.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl≥98%Commercial Source
Palladium on Carbon (Pd/C)10 wt. %Commercial Source
Hydrazine Hydrate80% solutionCommercial Source
Ethanol (EtOH)AnhydrousCommercial Source
Benzoic Acid≥99.5%Commercial Source
HATU (Coupling Agent)≥98%Commercial Source
DIPEA (Base)≥99%Commercial Source
Dimethylformamide (DMF)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated NaCl solution (Brine)N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)N/ACommercial Source
Silica Gel230-400 meshCommercial Source
Protocol: Step A - Selective Nitro Group Reduction

Rationale: Catalytic transfer hydrogenation using Pd/C and hydrazine is a mild and effective method for reducing nitroarenes without affecting other reducible groups like the pyridine ring.[4][7] Ethanol is an excellent solvent that facilitates both substrate solubility and catalyst suspension.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (5.0 g, 18.26 mmol, 1.0 eq) and Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.50 g, 10% w/w) under a gentle stream of nitrogen.

  • Reagent Addition: Heat the suspension to 60°C. Add hydrazine hydrate (4.5 mL, 91.3 mmol, 5.0 eq) dropwise over 20 minutes. Caution: The reaction is exothermic, and gas evolution (N₂) will be observed. Ensure adequate venting through the top of the condenser.

  • Reaction Monitoring: Stir the reaction vigorously at 70°C. Monitor the progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The starting material will have a lower Rf than the more polar amine product. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional Ethanol (2 x 25 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The residue is re-dissolved in Ethyl Acetate (100 mL) and washed with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Amino-2-(piperidin-2-ylmethoxy)-pyridine as a solid, which is used in the next step without further purification. Expected yield: ~4.0 g (90%).

Protocol: Step B - Amide Bond Formation

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and preserves the stereochemical integrity of chiral centers.[5] DIPEA is used as a non-nucleophilic base to neutralize the acids formed during the reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude amine intermediate from Step A (~4.0 g, 18.08 mmol, 1.0 eq) and Benzoic Acid (2.43 g, 19.89 mmol, 1.1 eq) in anhydrous DMF (80 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (9.5 mL, 54.24 mmol, 3.0 eq) to the solution and stir for 5 minutes.

  • Coupling Agent Addition: Add HATU (7.56 g, 19.89 mmol, 1.1 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing 400 mL of cold water. A precipitate will form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with water (3 x 50 mL).

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., Ethanol/water) or by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes) to yield the final product, N-(2-((piperidin-2-yl)methoxy)-pyridin-5-yl)benzamide . Expected yield: ~4.5 g (76% over two steps).

Experimental Workflow and Validation

A robust protocol requires built-in checkpoints and a clear logical flow. The following diagram illustrates the complete process, emphasizing the critical control points for ensuring a successful outcome.

G cluster_0 Step A: Nitro Reduction cluster_1 Step B: Amide Coupling A_Start 1. Combine Starting Material, EtOH, and Pd/C A_React 2. Heat and Add Hydrazine Hydrate A_Start->A_React A_Monitor 3. Monitor by TLC (Target: Full Consumption) A_React->A_Monitor A_Filter 4. Cool and Filter through Celite A_Monitor->A_Filter Reaction Complete A_Extract 5. Evaporate & Perform Aqueous Work-up A_Filter->A_Extract A_Isolate 6. Dry and Concentrate to Amine Intermediate A_Extract->A_Isolate B_Start 7. Dissolve Amine, Acid, in DMF. Add DIPEA. A_Isolate->B_Start Proceed Directly B_React 8. Add HATU Portion-wise B_Start->B_React B_Monitor 9. Monitor by TLC/LC-MS (Target: Full Consumption) B_React->B_Monitor B_Precip 10. Quench Reaction in Water B_Monitor->B_Precip Reaction Complete B_Filter 11. Collect Product by Filtration B_Precip->B_Filter B_Purify 12. Purify by Recrystallization or Chromatography B_Filter->B_Purify B_Final 13. Final Product: Dry and Characterize B_Purify->B_Final

Diagram 2: Detailed experimental workflow from start to finish.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Step A: Incomplete Nitro Reduction 1. Inactive Pd/C catalyst. 2. Insufficient hydrazine. 3. Low reaction temperature.1. Use fresh catalyst. 2. Add an additional 0.5-1.0 eq of hydrazine. 3. Ensure temperature is maintained at 70°C.
Step A: Pyridine Ring Reduction Reaction conditions are too harsh (rare with hydrazine).This is unlikely with transfer hydrogenation but if observed, consider alternative, milder reducing agents like Iron/NH₄Cl.[7]
Step B: Incomplete Amide Coupling 1. Wet reagents or solvent. 2. Inactive coupling agent. 3. Insufficient base.1. Ensure use of anhydrous DMF and dry reagents. 2. Use fresh HATU. 3. Add an additional 0.5 eq of DIPEA.
Step B: Difficult Purification Formation of side products from HATU (e.g., urea byproducts).Ensure the aqueous quench/precipitation is performed thoroughly to remove water-soluble impurities before chromatography.

Conclusion

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a valuable and versatile intermediate for pharmaceutical R&D. The protocols described herein provide a robust and scalable pathway for the synthesis of advanced derivatives via selective nitro group reduction and amide coupling. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently adapt these methods to a wide array of carboxylic acids and further functionalize the piperidine nitrogen, accelerating the discovery of new chemical entities.

References

  • Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC. Available at: [Link]

  • Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Available at: [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry." Available at: [Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation." Available at: [Link]

  • National Center for Biotechnology Information. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PMC. Available at: [Link]

  • ACS Publications. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. "Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex." PMC. Available at: [Link]

  • NextSDS. "5-Nitro-2-(4-piperidinylmethoxy)pyridinehydrochloride — Chemical Substance Information." Available at: [Link]

  • ACS Publications. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of the nitro group in 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride to its corresponding amine is a critical transformation in the synthesis of advanced pharmaceutical intermediates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this specific substrate. It details the underlying reaction mechanism, offers a robust and validated experimental protocol, outlines crucial safety precautions, and presents expected outcomes. The aim is to equip scientific professionals with the necessary knowledge to perform this reduction efficiently, safely, and with high yield.

Introduction

Aromatic amines are foundational building blocks in the pharmaceutical industry, serving as key precursors for a wide array of active pharmaceutical ingredients (APIs).[1][2] The conversion of nitroarenes into anilines is one of the most fundamental and widely utilized methods for their synthesis.[1][2] Among the various available reduction methods, catalytic hydrogenation stands out for its efficiency, clean reaction profiles, and amenability to scale-up.[3]

The subject of this application note, 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, presents a substrate with multiple functional groups. Therefore, achieving a chemoselective reduction of the nitro group without affecting the pyridine and piperidine rings is of paramount importance. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of transformation, offering excellent activity and selectivity under appropriate conditions.[4] This guide will focus on a Pd/C-catalyzed hydrogenation protocol using a hydrogen atmosphere.

Reaction Mechanism and Scientific Rationale

The catalytic hydrogenation of a nitroarene on a metal surface, such as palladium, is a multi-step process.[5][6] While the precise mechanism can be influenced by the catalyst, solvent, and reaction conditions, the generally accepted pathway, based on the Haber-Lukashevich model, involves the sequential reduction of the nitro group.[5]

The overall transformation can be visualized as follows:

Reaction_Mechanism Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Start->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ End Ar-NH₂ (Amine) Hydroxylamine->End + H₂ Catalyst Pd/C Surface + H₂

Figure 1: Simplified reaction pathway for nitro group reduction.

The process begins with the adsorption of both the hydrogen gas and the nitroarene onto the surface of the palladium catalyst.[5][7] The catalyst activates the molecular hydrogen, facilitating its addition across the N-O bonds of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates before the final amine product is formed and desorbed from the catalyst surface.[2][8] The choice of a polar solvent like methanol is crucial as it aids in dissolving the hydrochloride salt of the starting material and facilitates the interaction between the substrate and the catalyst surface.

Experimental Protocol

This protocol is designed for the laboratory-scale reduction of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride. All operations involving hydrogen gas and the pyrophoric catalyst must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10]

Materials and Reagents
Material/ReagentGradeSupplier Example
5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride≥98% PurityBenchChem
Palladium on Carbon (10 wt. % Pd, 50% wet)Degussa type E101Alfa Aesar
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Celite® 545---Sigma-Aldrich
Hydrogen Gas (H₂)High Purity (≥99.99%)Airgas
Nitrogen Gas (N₂)High Purity (≥99.9%)Airgas
Deionized Water------
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)------
Brine (Saturated NaCl Solution)------
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---
Equipment
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stir plate and stir bar

  • Hydrogen balloon with a gas inlet adapter and stopcock

  • Vacuum/Nitrogen manifold

  • Thermometer or temperature probe

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure

The following workflow outlines the key stages of the catalytic reduction process.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge flask with Pd/C and starting material B 2. Add Methanol as solvent A->B C 3. Purge system with Nitrogen (3x) B->C D 4. Introduce Hydrogen atmosphere (balloon) C->D E 5. Stir vigorously at room temperature D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Purge system with Nitrogen F->G H 8. Filter through Celite® to remove Pd/C G->H I 9. Concentrate filtrate in vacuo H->I J 10. Aqueous work-up (NaHCO₃, Brine) I->J K 11. Dry, filter, and concentrate organic phase J->K

Figure 2: Experimental workflow for the catalytic reduction.

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (5.0 g, 17.26 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 0.5 g, ~5 mol% dry basis) to the flask.

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask.

  • Inerting the Atmosphere: Seal the flask and connect it to a vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[10][11]

  • Introducing Hydrogen: Disconnect the nitrogen line and attach a balloon filled with hydrogen gas via a gas inlet adapter. Evacuate the flask one final time and then open the stopcock to the hydrogen balloon to introduce a hydrogen atmosphere (approx. 1 atm).

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C). The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 4-6 hours.

  • Reaction Quenching: Once the reaction is complete, carefully purge the hydrogen from the reaction vessel by evacuating and backfilling with nitrogen (repeat 3 times).[11][12]

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst.[3] Caution: The used catalyst is pyrophoric and must not be allowed to dry in the air.[10][12] Immediately after filtration, wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product. The wet catalyst on the Celite® should be transferred to a separate waste container and submerged in water.[13]

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Adjust the pH of the aqueous layer to ~8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-Amino-2-(piperidin-2-ylmethoxy)-pyridine, as a solid.

Expected Results
ParameterExpected Value
Reaction Time 4 - 6 hours
Typical Yield 90 - 98%
Appearance Off-white to light yellow solid
Purity (by HPLC) >98%

Safety and Handling Precautions

Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.[9]

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[12] All operations must be conducted in a fume hood, away from ignition sources. The system must be leak-tested before introducing hydrogen.[11]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is saturated with hydrogen), is pyrophoric and can ignite upon contact with air.[10][13] The catalyst must be kept wet with solvent or water at all times during handling and filtration.[9][12] Used catalyst should be stored under water in a dedicated, clearly labeled waste container.[13]

  • Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), any scale-up or use of a pressurized vessel requires certified equipment and additional safety measures like blast shields.[11][12]

  • Personal Protective Equipment (PPE): Always wear flame-resistant lab coats, safety glasses, and appropriate gloves.

Conclusion

The protocol described provides a reliable and high-yielding method for the catalytic reduction of the nitro group in 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride. By leveraging the high efficiency of Pd/C catalysis, this transformation can be performed cleanly and selectively. Adherence to the detailed procedural steps and stringent safety precautions is essential for achieving successful and safe outcomes in a research and development setting.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). KinTek. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. (n.d.). ResearchGate. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters - ACS Publications. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrogenation SOP. (n.d.). University of Pennsylvania Department of Chemistry. [Link]

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds. (2012, September 1). Ingenta Connect. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education - ACS Publications. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2026, January 22). Master Organic Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites. (2022, September 22). ACS Catalysis - ACS Publications. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (n.d.). Department of Chemistry, University of Cambridge. [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). PMC. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018, December 5). Chemical Reviews. [Link]

Sources

Application Note: Formulation and In Vivo Administration Guidelines for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, approaching the in vivo formulation of a novel screening compound requires a rigorous evaluation of its physicochemical properties to ensure reproducible pharmacokinetics and animal welfare. 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a basic heterocyclic scaffold consisting of an electron-deficient nitro-pyridine ring linked via a methoxy ether to a piperidine ring.

The selection of the hydrochloride (HCl) salt form is a deliberate design choice. According to the pKa rule of salt formation, the piperidine nitrogen (pKa ~9–10) acts as a strong base, readily accepting a proton to form a stable, highly water-soluble salt [1]. Conversely, the pyridine nitrogen is rendered weakly basic by the strongly electron-withdrawing nitro group. While the HCl salt dramatically improves aqueous solubility compared to the free base, it introduces specific biopharmaceutical challenges that dictate our formulation strategy:

  • Acidic Microenvironment (IV/IP Risk): Dissolving the HCl salt of a basic amine in unbuffered water often yields an acidic solution (pH 3.0–5.0). Intravenous (IV) or intraperitoneal (IP) injection of unbuffered acidic solutions can cause hemolysis, phlebitis, or localized tissue necrosis.

  • The Common-Ion Effect (PO Risk): For oral (PO) administration, the high concentration of endogenous chloride ions in gastric fluid can suppress the dissolution of the administered hydrochloride salt via Le Chatelier's principle. This "common-ion effect" can unexpectedly reduce oral bioavailability [2].

  • Free-Basing (Precipitation Risk): Over-titrating the solution with a base (e.g., NaOH) during pH adjustment can strip the proton from the piperidine nitrogen, reverting the compound to its lipophilic, poorly soluble free base form, causing immediate precipitation [3].

Formulation Decision Workflow

The following diagram illustrates the causality-driven decision tree for formulating this compound based on the intended route of administration.

FormulationWorkflow Start 5-Nitro-2-(piperidin-2-ylmethoxy) -pyridine HCl (Solid) Weighing Weigh under low humidity (Hygroscopic check) Start->Weighing Route Select Administration Route Weighing->Route IV_IP IV / IP Injection Route->IV_IP PO Oral (PO) Gavage Route->PO Buffer Dissolve in 1X PBS or Saline (Target pH 6.5 - 7.4) IV_IP->Buffer VehiclePO Dissolve in Water or 0.5% MC (Monitor Common-Ion Effect) PO->VehiclePO Adjust Titrate with 0.1N NaOH (Avoid Free-Basing) Buffer->Adjust Filter Sterile Filter (0.22 µm) Adjust->Filter Dose In Vivo Administration Filter->Dose VehiclePO->Dose

Formulation decision tree for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl based on dosing route.

Quantitative Formulation Parameters

To ensure physiological compatibility and prevent vehicle-induced artifacts in your in vivo data, adhere to the following validated parameters.

Table 1: Vehicle Selection and Solubility Matrix

RoutePreferred VehicleMax Est. ConcentrationFormulation Rationale & Causality
IV 1X PBS (pH 7.4) or 0.9% Saline5 – 10 mg/mLRequires strict isotonicity and neutral pH to prevent hemolysis. Buffering capacity of PBS neutralizes the HCl salt's acidity.
IP 0.9% Saline10 – 20 mg/mLHigh aqueous solubility allows simple saline formulation. Mild acidity is tolerated IP, but pH > 5.5 is highly recommended.
PO Purified Water or 0.5% Methylcellulose20 – 50 mg/mLDue to the [2], highly concentrated doses may precipitate. 0.5% MC maintains suspension uniformity if precipitation occurs.

Table 2: Standard In Vivo Dosing Limits (Standard 20g Mouse)

RouteMax Volume per DoseRecommended Needle GaugePharmacokinetic Absorption Profile
IV 100 µL (Bolus)27G – 30GImmediate 100% systemic bioavailability; bypasses first-pass metabolism.
IP 200 µL25G – 27GRapid absorption via mesenteric vessels; subject to hepatic first-pass.
PO 200 µL20G – 22G (Gavage)Absorption dependent on gastric dissolution and intestinal permeability.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual and chemical checkpoints are integrated to ensure the integrity of the active pharmaceutical ingredient (API) is maintained prior to dosing.

Protocol A: Preparation of Isotonic Buffered Solution for IV/IP Injection

Objective: Achieve a clear, isotonic solution at physiological pH without inducing free-base precipitation.

  • Equilibration: Allow the vial of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride to equilibrate to room temperature in a desiccator to prevent moisture condensation (HCl salts are frequently hygroscopic) [3].

  • Weighing: Weigh the required mass of the API into a sterile, endotoxin-free glass vial.

  • Primary Dissolution: Add 80% of the final target volume using sterile 0.9% NaCl (Saline) or 1X Phosphate-Buffered Saline (PBS). Vortex gently for 60 seconds.

    • Self-Validation Checkpoint: The solution should become completely transparent. If particulates remain, sonicate in a water bath at 25°C for 2–5 minutes.

  • pH Assessment & Adjustment: Measure the pH using a micro-pH probe or high-resolution pH paper.

    • If pH < 5.5: Slowly titrate with 0.1N NaOH in 2 µL increments, vortexing between additions.

    • Critical Causality: Do not exceed pH 7.5. Pushing the pH above the pKa of the piperidine ring will strip the stabilizing proton, causing the lipophilic free base to instantly crash out of solution as a milky white precipitate [1].

  • Volume Adjustment: Bring the solution to the final target volume with the remaining vehicle.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial. (PES is preferred over Nylon to minimize non-specific drug binding).

Protocol B: Preparation of Oral (PO) Gavage Formulation

Objective: Create a formulation resilient to the gastric common-ion effect.

  • Vehicle Preparation: Prepare a 0.5% Methylcellulose (MC) solution in purified water. (MC acts as a suspending agent; if the drug precipitates in the stomach due to high chloride concentrations, the MC ensures it remains uniformly dispersed for consistent intestinal absorption).

  • Wetting the API: Weigh the API into a mortar or glass vial. Add 10% of the final volume of 0.5% MC to create a uniform paste.

  • Dilution: Gradually add the remaining 90% of the 0.5% MC vehicle while stirring continuously.

  • Verification: Vortex vigorously. The formulation should be a clear solution or a highly uniform, fine suspension depending on the target concentration.

  • Storage: Dose within 4 hours of preparation to prevent potential salt disproportionation or settling [3].

References

  • Gupta D, Bhatia D, Dave V, Sutariya V, Gupta S. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. Available at:[Link]

  • Miyazaki S, Oshiba M, Nadai T. "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences, 1981. Available at:[Link]

Application Note: Advanced Chromatographic Purification Strategies for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The purification of basic pharmaceutical intermediates presents a persistent challenge in separation science. The compound 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (CAS 1261232-78-3)[1] is a highly polar, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

To design a self-validating purification protocol, we must first deconstruct the molecule’s physicochemical causality:

  • The Piperidine Ring: Contains a secondary amine with an estimated pKa​ of ~10.5. Under standard acidic or neutral chromatographic conditions, this nitrogen is fully protonated (cationic).

  • The Pyridine Ring: Typically, pyridine has a pKa​ of ~5.2. However, the strongly electron-withdrawing 5-nitro group (via inductive and resonance effects) and the 2-alkoxy substitution drastically reduce the electron density on the pyridine nitrogen, lowering its pKa​ to < 3. Therefore, it remains neutral under almost all standard HPLC conditions.

  • The Salt Form: Supplied as a hydrochloride (HCl) salt, the molecule exhibits high aqueous solubility but poor retention on standard reversed-phase (RP) media.

The primary chromatographic challenge is peak tailing . The protonated piperidine amine acts as a strong cation, engaging in secondary electrostatic interactions with ionized, residual silanols (anionic) on the silica stationary phase. The surface-to-volume ratio of the stationary phase and these residual silanols heavily dictate the separation efficiency of basic amines[2].

Mechanistic Causality: The Silanol Effect and Mitigation

To achieve high-purity fractions (>99%), we must actively disrupt the silanol-amine interaction. We employ two primary mechanistic strategies:

  • High-pH Deprotonation: Raising the mobile phase pH above the piperidine's pKa​ (e.g., pH 10) neutralizes the amine, converting it to a lipophilic free base. This eliminates electrostatic silanol interactions and dramatically increases retention on C18 columns.

  • Ion-Pairing: If the salt form must be preserved, operating at low pH (pH 2) suppresses silanol ionization. Adding an ion-pairing agent like Trifluoroacetic acid (TFA) forms a hydrophobic complex with the protonated amine, increasing retention and masking residual silanols.

SilanolMechanism cluster_0 Standard Low pH (No Ion-Pairing) cluster_1 High pH Strategy (pH 10) A1 Protonated Piperidine (Cationic) C1 Strong Electrostatic Interaction A1->C1 B1 Ionized Silanols (Anionic) B1->C1 D1 Severe Peak Tailing & Poor Recovery C1->D1 A2 Neutral Piperidine (Free Base) C2 No Electrostatic Interaction A2->C2 B2 Ionized Silanols (Anionic) B2->C2 D2 Sharp Peak Shape & High Recovery C2->D2

Mechanistic pathways of silanol interactions with basic amines and high-pH mitigation strategies.

Experimental Methodologies & Protocols

Depending on the downstream application (whether the free base or a specific salt is required), scientists must select the appropriate chromatographic route.

Method A: High-pH Reversed-Phase HPLC (Free-Base Strategy)

Causality: This is the preferred method for isolating the free base. By utilizing a mobile phase buffered at pH 10, the piperidine nitrogen is deprotonated. Advanced hybrid silica columns, such as those utilizing Waters MaxPeak High Performance Surface (HPS) technology, are required to prevent dissolution of the silica bed at high pH and mitigate metal-analyte interactions.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 100 mg of the crude HCl salt in 1 mL of DMSO/Water (1:1).

  • Column Selection: Waters XBridge C18 or ACQUITY PREMIER C18 (150 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to elute the displaced chloride ions).

    • 2-15 min: Linear gradient from 5% B to 60% B.

    • 15-17 min: Column wash at 95% B.

  • Flow Rate & Detection: 20 mL/min; UV detection at 254 nm and 280 nm.

  • Post-Processing: Pool fractions containing the target mass. Extract the aqueous pool with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure free base.

Method B: Ion-Pairing RP-HPLC (Salt-Preservation Strategy)

Causality: If the compound must remain protonated, 0.1% TFA is employed. The trifluoroacetate anion pairs with the piperidinium cation, creating a pseudo-neutral, hydrophobic complex that retains on standard C18 media. Note: This will exchange the native HCl salt for a TFA salt.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve crude material in 0.1% aqueous TFA.

  • Column Selection: Standard C18 AQ (e.g., Agilent ZORBAX SB-Aq, 150 x 21.2 mm, 5 µm) to prevent phase collapse in highly aqueous conditions.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 2% B to 40% B over 18 minutes.

  • Post-Processing: Lyophilize the pooled fractions directly to yield the pure TFA salt.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: For highly polar salts that fail to retain on reversed-phase media even with ion-pairing, HILIC provides an orthogonal retention mechanism[3]. In HILIC, water acts as the strong eluting solvent. The polar HCl salt partitions into a water-enriched layer immobilized on a polar stationary phase.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in 75% Acetonitrile / 25% Water. (Critical: Sample solvent must closely match the initial high-organic mobile phase to prevent peak distortion).

  • Column Selection: Bare Silica or Amide-bonded phase (150 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B. Run a linear gradient down to 50% B over 20 minutes.

  • Post-Processing: Lyophilize fractions to yield the formate/HCl mixed salt.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of the three methodologies when applied to 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine.

Chromatographic MethodStationary PhaseMobile Phase ModifierRetention Factor ( k′ )Peak Asymmetry ( As​ )Typical RecoveryTarget Output Form
Method A (High pH) Hybrid C18 (pH stable)10 mM NH4​HCO3​ (pH 10)4.81.05>95%Free Base
Method B (Ion-Pairing) C18 AQ0.1% Trifluoroacetic Acid2.51.1890%TFA Salt
Method C (HILIC) Bare Silica / Amide10 mM NH4​Formate (pH 3)5.21.1085%Formate/HCl Salt

Note: Ideal peak asymmetry ( As​ ) is 1.0. Values > 1.2 indicate significant tailing. Method A provides the superior peak shape due to the complete elimination of electrostatic silanol interactions.

Purification Decision Workflow

To ensure a self-validating and logical approach to purification, follow the decision matrix below based on the required downstream application of the synthesized intermediate.

PurificationWorkflow Start Crude 5-Nitro-2-(piperidin-2-ylmethoxy) -pyridine HCl Q1 Target Form Required? Start->Q1 FreeBase Free Base Q1->FreeBase Free Base HClSalt Salt Form Q1->HClSalt Salt MethodA Method A: High pH RP-HPLC (10 mM NH4HCO3, pH 10) FreeBase->MethodA Q2 Retention Profile on standard C18? HClSalt->Q2 EndFB Pure Free Base MethodA->EndFB MethodB Method C: HILIC (Ammonium Formate, pH 3) Q2->MethodB Early Elution / Void MethodC Method B: Low pH RP-HPLC (0.1% TFA Ion-Pairing) Q2->MethodC Adequate Retention EndSalt Pure Salt (TFA/Formate) MethodB->EndSalt MethodC->EndSalt

Decision matrix for selecting the optimal chromatographic purification route based on target form.

References

  • Skudas, R., et al. "Flow-through pore characteristics of monolithic silicas and their impact on column performance in high-performance liquid chromatography." Journal of Chromatography A, Elsevier B.V., Volume 1216, Issue 13 (2009). URL:[Link]

  • Bristol Scientific. "How to Choose the Right Chromatography Instrument for Your Laboratory - Introducing Agilent Technologies' Chromatography Solutions." Bristol Scientific. URL:[Link]

Sources

Troubleshooting & Optimization

Improving synthesis yield of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and synthetic challenges associated with producing 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride .

Synthesizing this molecule requires precise control over nucleophilic regioselectivity and moisture-sensitive etherification. Below, you will find a validated synthetic strategy, quantitative optimization data, targeted troubleshooting FAQs, and self-validating experimental protocols to ensure maximum yield and purity in your drug development workflows.

Mechanistic Overview & Synthetic Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between piperidin-2-ylmethanol and 2-chloro-5-nitropyridine. Because piperidin-2-ylmethanol contains both a primary alcohol and a highly nucleophilic secondary amine, the nitrogen must be temporarily masked to prevent undesired C–N bond formation. The workflow is divided into three critical phases:

  • N-Protection: Masking the secondary amine with a tert-butyloxycarbonyl (Boc) group.

  • SNAr Etherification: Deprotonating the primary alcohol to attack the electron-deficient 2-chloro-5-nitropyridine.

  • Deprotection & Salt Formation: Cleaving the Boc group under anhydrous acidic conditions to precipitate the final hydrochloride salt.

SynthesisWorkflow A Piperidin-2-ylmethanol B Step 1: N-Protection (Boc2O, Et3N, DCM) A->B C N-Boc-piperidin-2-ylmethanol B->C D Step 2: SNAr Etherification (2-Chloro-5-nitropyridine, NaH, THF) C->D E Boc-Protected Ether Intermediate D->E F Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) E->F G 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl F->G

Three-step synthetic workflow from piperidin-2-ylmethanol to the target hydrochloride salt.

Quantitative Optimization Data

The choice of base during the SNAr step dictates the success of the etherification. The table below summarizes our internal optimization data for coupling N-Boc-piperidin-2-ylmethanol with 2-chloro-5-nitropyridine.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃DMF801245Incomplete conversion; weak base insufficient for quantitative alkoxide formation.
Cs₂CO₃MeCN60862Moderate yield; heterogeneous reaction mixture limits kinetic rate.
KOtBuTHF0 to 25478Good conversion; trace degradation of nitroarene due to competing nucleophilicity.
NaH (60%) THF 0 to 25 3 92 Optimal; irreversible deprotonation (H₂ evolution) prevents side reactions.

Troubleshooting & FAQs

Q1: Why am I isolating the N-arylated product instead of the desired O-arylated ether? A: This is a classic regioselectivity failure. Piperidin-2-ylmethanol possesses two nucleophilic centers. The secondary aliphatic amine is significantly more nucleophilic than the primary alcohol. If you attempt the SNAr reaction without a protecting group, the amine will preferentially attack the electron-deficient 2-chloro-5-nitropyridine. Causality & Solution: You must mask the amine's nucleophilicity. Pre-treat piperidin-2-ylmethanol with Di-tert-butyl dicarbonate (Boc₂O) to form1[1]. The bulky, electron-withdrawing Boc group sterically and electronically deactivates the nitrogen, ensuring exclusive O-arylation during the subsequent step.

Q2: My SNAr etherification stalls at ~50% conversion, and I see a highly polar yellow by-product on TLC. What is happening? A: The polar yellow by-product is likely 5-nitropyridin-2-ol (or its tautomer, 5-nitropyridin-2(1H)-one). This occurs when adventitious water in your solvent or base competes with your alkoxide, hydrolyzing the2[2]. Causality & Solution: The nitro group at the 5-position makes the 2-position highly susceptible to nucleophilic attack by any available nucleophile. To prevent this:

  • Use strictly anhydrous THF.

  • Use Sodium Hydride (NaH) as the base. NaH irreversibly deprotonates the alcohol to form the alkoxide and generates H₂ gas, driving the equilibrium forward and acting as a chemical desiccant for trace moisture.

Q3: During the final Boc-deprotection step, my product forms a sticky, hygroscopic oil instead of a crystalline solid. How can I fix this? A: Gummy or oily hydrochloride salts are typical when water is present during the deprotection, or when the solvent matrix prevents proper crystal lattice formation. Aqueous HCl or Trifluoroacetic acid (TFA) protocols often leave residual water that hydrates the salt. Causality & Solution: Use anhydrous3[3]. The strict absence of water prevents the salt from dissolving into a hydrated oil. After the reaction is complete, concentrate the mixture and triturate the residue with an anti-solvent like anhydrous diethyl ether. The non-polar ether forces the polar hydrochloride salt to precipitate as a free-flowing solid.

Validated Experimental Protocols

Protocol A: SNAr Etherification (Formation of Boc-Protected Intermediate)

Self-Validation Checkpoint: The evolution of H₂ gas in Step 3 confirms active alkoxide formation. A color change to deep yellow/orange upon addition of the pyridine derivative indicates the SNAr complex formation.

  • Charge a flame-dried, argon-purged round-bottom flask with N-Boc-piperidin-2-ylmethanol (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Caution: Vigorous H₂ gas evolution will occur. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Dissolve 2-chloro-5-nitropyridine (1.05 eq) in a minimal volume of anhydrous THF and add it dropwise to the alkoxide solution over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise until bubbling ceases. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the Boc-protected ether intermediate.

Protocol B: Deprotection & Hydrochloride Salt Formation

Self-Validation Checkpoint: The complete disappearance of the Boc-protected starting material via LC-MS or TLC (ninhydrin stain positive for the product) ensures the deprotection is finished before precipitation is attempted.

  • Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 0.5 M).

  • Add 4M HCl in 1,4-dioxane (10.0 eq). Stir the mixture at room temperature under an inert atmosphere for 2 to 4 hours.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is completely consumed, evaporate the volatiles under reduced pressure to yield a crude residue.

  • Suspend the resulting crude residue in anhydrous diethyl ether (trituration). Stir vigorously for 30 minutes to induce crystallization.

  • Filter the resulting precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake twice with cold anhydrous diethyl ether.

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to yield 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride as a highly pure, crystalline solid.

References

  • (12) United States Patent - Googleapis.com (Boc Deprotection Protocols)
  • Total synthesis of trans-(2R,3R)-3-hydroxypipecolic acid (N-Boc Protection of Piperidin-2-ylmethanol)
  • Table of Contents - The Royal Society of Chemistry (SNAr Kinetics of 2-chloro-5-nitropyridine)

Sources

Technical Support Center: Troubleshooting Solubility of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the poor aqueous solubility of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride .

Despite being formulated as a hydrochloride (HCl) salt—a strategy typically used to enhance the wettability and dissolution of weak bases—this specific compound often exhibits recalcitrant solubility. This is driven by the high crystal lattice energy of the planar, lipophilic nitro-pyridine core, compounded by environmental factors such as the common ion effect and microenvironmental pH shifts.

Diagnostic Workflow

Before altering your formulation, you must identify the thermodynamic or kinetic barrier preventing dissolution. Use the diagnostic logic below to isolate the root cause.

Troubleshooting Start Solubility Issue Detected 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl Media Analyze Dissolution Medium Start->Media Cl_Rich Chloride-Rich Media (e.g., SGF, Saline, PBS) Media->Cl_Rich pH_High pH > pHmax (Intestinal Fluid, Excipients) Media->pH_High Water Pure Water / Low Cl⁻ Media->Water CommonIon Common Ion Effect (Cl⁻ suppresses dissociation) Cl_Rich->CommonIon Le Chatelier's Principle FreeBase Salt Disproportionation (Conversion to Free Base) pH_High->FreeBase Deprotonation Lattice High Crystal Lattice Energy (Hydrophobic Core Stacking) Water->Lattice Intrinsic Limit Sol1 Use Cl⁻ free buffers or Co-solvents CommonIon->Sol1 Sol2 Microenvironmental pH Adjustment FreeBase->Sol2 Sol3 Amorphous Solid Dispersion (ASD) or Cyclodextrins Lattice->Sol3

Caption: Diagnostic workflow identifying root causes of poor aqueous solubility for hydrochloride salts.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound precipitate rapidly when diluted into Simulated Gastric Fluid (SGF) or saline buffers?

A1: You are observing the Common Ion Effect [1][2]. Both SGF and saline contain high concentrations of chloride ions (Cl⁻). Because your compound is an HCl salt, the excess environmental chloride shifts the solubility equilibrium toward the solid state according to Le Chatelier’s principle[2]. The high chloride concentration suppresses the dissociation of the salt, forcing the intact 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl to precipitate out of solution.

  • Actionable Insight: Verify the precipitate using X-ray Powder Diffraction (XRPD). If the diffractogram matches your intact HCl salt reference, the common ion effect is the culprit. Switch to chloride-free media (e.g., acetate or phosphate buffers without NaCl) for in vitro testing.

Q2: During stability testing of my solid dosage form, the dissolution rate drops drastically. Is the API degrading?

A2: It is highly likely undergoing Salt Disproportionation rather than chemical degradation[3][4]. Hydrochloride salts of weak bases (like the piperidine nitrogen in your compound) are notoriously susceptible to disproportionation—the conversion of the ionized, soluble salt back into the un-ionized, insoluble free base[4]. This is often triggered by moisture and proton-accepting excipients.

  • Actionable Insight: Measure the slurry pH of your excipient blend. If the microenvironmental pH exceeds the pHmax​ of your compound (the pH at which free base solubility equals salt solubility), disproportionation will occur[5].

Q3: Why do certain lubricants like Magnesium Stearate accelerate this disproportionation?

A3: Magnesium stearate contains carboxylate groups that act as proton acceptors. In the presence of trace moisture, these carboxylates strip the proton from the piperidine nitrogen of your API[5]. This reaction yields the insoluble free base and magnesium chloride ( MgCl2​ ). Because MgCl2​ is highly deliquescent, it continuously pulls more moisture into the microenvironment, creating a self-accelerating failure loop[5].

Mechanism Salt API-H⁺ Cl⁻ (Soluble HCl Salt) FreeBase API (Free Base) (Insoluble Precipitate) Salt->FreeBase Proton Transfer (Moisture Mediated) Byproduct MgCl₂ + Stearic Acid (Deliquescent) Salt->Byproduct Cl⁻ Transfer Excipient Proton Acceptor Excipient (e.g., Mg Stearate) Excipient->FreeBase Extracts H⁺ Excipient->Byproduct

Caption: Mechanism of excipient-induced salt disproportionation converting soluble HCl salt to free base.

Q4: How can I permanently overcome the intrinsic lipophilicity of the nitro-pyridine core for oral delivery?

A4: To bypass the high crystal lattice energy driven by the planar nitro-pyridine ring, you must eliminate the crystalline state entirely. Formulating an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (e.g., PVP-VA, HPMC) will trap the drug in a high-energy amorphous state[6][7]. This prevents the molecules from re-forming their restrictive lattice, allowing the polymer to maintain a supersaturated state in the gastrointestinal tract[7].

Quantitative Solubilization Strategies

Use the following data matrix to select the appropriate formulation strategy based on your target administration route and development stage.

StrategyMechanism of ActionIdeal Use CaseLimitations / Risks
Cyclodextrin Complexation Encapsulates the hydrophobic nitro-pyridine core within a hydrophilic HP-β-CD cavity[6].IV formulations, early PK studies, liquid dosing.High bulk volume; potential nephrotoxicity at very high parenteral doses.
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice energy; polymer matrix maintains supersaturation[7].Solid oral dosage forms (tablets/capsules) for BCS Class II/IV drugs.Risk of recrystallization during shelf-life; requires specialized manufacturing (HME/Spray Drying).
Microenvironmental pH Modifiers Addition of organic acids (e.g., citric acid) lowers local pH below pHmax​ [8].Mitigating salt disproportionation in standard wet granulation[8].Does not overcome intrinsic lattice energy; only prevents salt-to-base conversion.
Co-solvency (PEG400/DMSO) Reduces the dielectric constant of the solvent, improving solvation of lipophilic domains[6].Pre-clinical in vivo dosing (Tox studies).Tissue irritation, precipitation upon injection (loss of co-solvent capacity upon dilution).

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checks, as they confirm the causality of your results.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To quantify the solubilization capacity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for liquid formulations.

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 mM to 50 mM (e.g., 0, 5, 10, 20, 30, 50 mM) in pure DI water.

  • Saturation: Add an excess amount of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl (e.g., 10 mg/mL) to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. (Discard the first 1 mL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.

  • Self-Validation Check (Critical): Recover the residual solid from the 0 mM and 50 mM vials, dry gently, and analyze via XRPD. Causality Rule: If the XRPD pattern of the solid has changed from the starting material (e.g., it converted to the free base or a hydrate), the linear binding constant ( K1:1​ ) calculations are mathematically invalid because the solid-state reference has shifted.

Protocol B: Preparation & Verification of Amorphous Solid Dispersion (ASD)

Purpose: To bypass crystal lattice energy for solid oral dosage forms.

  • Solvent Casting: Dissolve 1 part API and 3 parts Copovidone (PVP-VA 64) in a common solvent mixture (e.g., 1:1 Ethanol/Dichloromethane) until optically clear.

  • Acidification: Add 0.1 parts Citric Acid to the solution. Causality Rule: The acidifier lowers the microenvironmental pH, preventing disproportionation during the thermal stress of drying[8].

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 40°C under reduced pressure to kinetically trap the amorphous state.

  • Secondary Drying: Place the resulting film in a vacuum oven at 30°C for 24 hours to remove residual solvent below ICH limits.

  • Self-Validation Check (Critical): Analyze the milled powder using Modulated Differential Scanning Calorimetry (mDSC). You must observe a single, distinct Glass Transition Temperature (Tg) . If you observe two Tgs, the polymer and drug are phase-separating. If you observe a melting endotherm ( Tm​ ), the crystal lattice was not successfully destroyed, and solubility will remain poor.

References

  • Solubilization techniques used for poorly w
  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS, proquest.com,
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics, acs.org,
  • Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride, website-files.com,
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations, crystalpharm
  • Crystalline solid dispersion-a strategy to slowdown salt disproportionation in solid state formulations during storage and wet granul
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs, ijpsjournal.com,

Sources

Preventing thermal degradation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride . This compound is a highly functionalized pharmaceutical building block, and its structural features—specifically the juxtaposition of an electron-deficient nitropyridine ring and a protected secondary amine—make it uniquely susceptible to thermal and hydrolytic degradation if improperly handled.

This guide provides a mechanistic understanding of its degradation pathways, self-validating experimental protocols for stability testing, and actionable troubleshooting steps.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does this specific compound degrade rapidly when exposed to temperatures above 40°C? A: The degradation is driven by an intermolecular Nucleophilic Aromatic Substitution (SNAr)[1]. The molecule contains two conflicting functional groups: a piperidine ring (whose secondary amine is a strong nucleophile when unprotonated) and a 5-nitropyridine ring (a highly activated electrophile). Under ideal conditions, the hydrochloride (HCl) salt protonates the piperidine nitrogen, rendering it non-nucleophilic[2]. However, thermal stress—especially in the presence of ambient moisture—causes partial disproportionation of the HCl salt. Once the free secondary amine is liberated, it attacks the C2 position of the 5-nitropyridine ring of an adjacent molecule. The nitro group at the C5 position strongly withdraws electron density, facilitating the displacement of the piperidin-2-ylmethoxy leaving group. This results in unwanted dimeric/polymeric adducts and the release of free piperidin-2-ylmethanol.

Q2: How does ambient humidity accelerate this thermal degradation? A: Moisture acts as a catalytic mediator. Water molecules absorbed by the hygroscopic HCl salt create a microenvironment that facilitates proton transfer (loss of HCl). This localized pH shift accelerates the formation of the reactive free base. Therefore, thermal degradation is exponentially worse under high-humidity conditions (e.g., 40°C / 75% RH) compared to dry heat[3].

Q3: What are the optimal storage conditions to guarantee structural integrity? A: To suppress the SNAr degradation pathway, the compound must be stored at 2°C to 8°C in a tightly sealed, light-resistant container backfilled with inert gas (Argon or Nitrogen). For long-term archival storage (>6 months), -20°C is highly recommended. The inclusion of silica gel desiccants within the secondary packaging is mandatory to prevent moisture-induced salt disproportionation.

Part 2: Mechanistic Visualization

The following diagram illustrates the causal relationship between environmental stress, salt disproportionation, and the resulting SNAr degradation pathway.

ThermalDegradation A Intact API Salt 5-Nitro-2-(piperidin-2-ylmethoxy)- pyridine HCl B Environmental Stress (Heat ≥40°C / Moisture ≥75% RH) A->B Exposure C Salt Disproportionation (Loss of HCl Protonation) B->C Microenvironmental pH Shift D Reactive Intermediate 1 Free Piperidine Amine (Strong Nucleophile) C->D E Reactive Intermediate 2 5-Nitropyridine Ring (Activated Electrophile) C->E F Intermolecular SNAr Reaction (Nucleophilic Attack at C2) D->F Nucleophilic Attack E->F Electron Withdrawal G Degradation Products Dimeric Adducts & Cleaved Alcohols F->G Displacement of Alkoxy Group

Mechanistic pathway of thermal degradation via intermolecular SNAr in nitropyridine HCl salts.

Part 3: Quantitative Stability Data

The table below summarizes the degradation kinetics of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl under standard ICH Q1A(R2) stability testing conditions[4]. Notice the direct correlation between elevated temperature/humidity and the exponential increase in the SNAr dimeric degradant.

Storage Condition (ICH Q1A)DurationIntact API Purity (HPLC Area %)SNAr Dimeric Degradant (%)Moisture Content (Karl Fischer %)
Initial (T=0) 0 Months99.8%< 0.05%0.2%
2°C - 8°C (Control) 6 Months99.6%0.08%0.3%
25°C / 60% RH (Long-Term) 6 Months97.2%1.80%1.1%
40°C / 75% RH (Accelerated) 3 Months88.5%8.40%3.5%
40°C / 75% RH (Accelerated) 6 Months76.1%18.20%4.8%

Part 4: Self-Validating Experimental Protocols

To accurately monitor the thermal degradation of this compound, laboratories must implement rigorous, self-validating analytical workflows.

Protocol 1: Forced Degradation & Stability Profiling (ICH Q1A Compliant)

This protocol induces controlled degradation to establish the compound's stability-indicating profile[5].

Step 1: Sample Preparation

  • Accurately weigh 50.0 mg of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl into three separate clear glass HPLC vials.

  • Vial A (Control): Seal immediately with a PTFE-lined cap and store at -20°C.

  • Vial B (Thermal Stress): Leave uncapped.

  • Vial C (Hydrolytic/Thermal Stress): Add 10 µL of HPLC-grade water, then leave uncapped.

Step 2: Environmental Chamber Incubation

  • Place Vials B and C into a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH [6].

  • Incubate for exactly 14 days.

Step 3: Lyophilization (Self-Validation Step) Causality Note: You cannot inject highly hydrated samples directly into an anhydrous organic mobile phase without risking precipitation.

  • Remove Vials B and C from the chamber.

  • Immediately flash-freeze in liquid nitrogen and lyophilize for 12 hours to remove all ambient moisture before HPLC dilution.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the highly polar cleaved alcohol (piperidin-2-ylmethanol) from the intact API and the non-polar dimeric SNAr adducts.

Step 1: Mobile Phase & Column Setup

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA ensures the piperidine nitrogen remains fully protonated during the run, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the nitropyridine chromophore).

Step 2: System Suitability Testing (SST) - Critical Validation

  • Action: Inject a resolution standard containing 1.0 mg/mL of the intact API spiked with 0.1 mg/mL of piperidin-2-ylmethanol.

  • Validation Gate: The protocol is only valid if the resolution ( Rs​ ) between the polar alcohol peak (eluting early) and the API peak is 3.0 . If Rs​<3.0 , replace the mobile phase A buffer, as the ion-pairing capacity has degraded.

Step 3: Sample Analysis

  • Dilute lyophilized samples from Protocol 1 to 1.0 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Inject 10 µL of each sample.

  • Integrate the peaks. The SNAr dimeric adducts will elute late in the gradient (high organic phase) due to their increased molecular weight and loss of the polar secondary amine.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, American Chemical Society (ACS). URL:[Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, via ResearchGate. URL: [Link]

Sources

Technical Support Center: Stabilizing 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride Against Photolytic Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and stabilizing this light-sensitive molecule. This document synthesizes established principles of photochemistry and pharmaceutical stability to ensure the integrity of your experiments and formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride.

Q1: My solution of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has turned yellow/brown. What is happening?

A1: A color change, typically to yellow or brown, is a primary visual indicator of the degradation of nitro-aromatic compounds.[1] This is most commonly due to photodecomposition, where exposure to light, particularly in the ultraviolet (UV) and visible blue/violet spectrum (300-500 nm), initiates chemical reactions that alter the molecule's structure.[2] The resulting degradation products are often colored impurities.

Q2: What is the likely mechanism behind the photolytic degradation of this compound?

A2: The structure of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride contains two key moieties susceptible to photodegradation: a nitro-aromatic system and a pyridine ring.

  • Nitro-aromatic Moiety: A common photochemical transformation for nitro-aromatic compounds is an intramolecular nitro-to-nitrite rearrangement.[3] This process can lead to the formation of various reactive oxygen species and subsequent degradation products like phenols and quinones.[3]

  • Pyridine Moiety: Pyridine rings and their derivatives, like pyridine N-oxides, are known to undergo complex photochemical rearrangements, including ring expansion and the formation of intermediates like oxaziridines.[4][5] While this compound is not a pyridine N-oxide, the pyridine ring itself can be susceptible to photochemical reactions.

Q3: How can I confirm if my compound has degraded and by how much?

A3: Visual inspection is a preliminary step, but quantitative analysis is necessary for confirmation. The most reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay with UV detection.[1] This technique separates the parent compound from its degradation products, allowing you to accurately measure the loss of the active pharmaceutical ingredient (API) and quantify the formation of impurities.

Q4: What are the absolute baseline requirements for storing this compound?

A4: All photosensitive medications should be appropriately packaged and protected from light from the moment of manufacture until administration.[6] For 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, the following are essential:

  • Light Protection: Store the compound in amber glass vials or containers that block UV and visible light.[1][2][6] For added protection, especially for solutions, wrap the container in aluminum foil.[6]

  • Temperature Control: Store at the temperature specified on the technical data sheet, typically controlled room temperature or refrigerated (2-8°C).[1]

  • Inert Atmosphere: If the compound is also sensitive to oxidation, storing it under an inert atmosphere like nitrogen or argon can prevent oxidative degradation.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q5: I am observing rapid degradation of the compound in my aqueous buffer solution, even with some light protection. What could be the cause?

A5: This phenomenon is likely due to indirect photosensitization, where other components in your formulation are contributing to the degradation.

  • Excipient-Related Degradation: Certain excipients, such as buffers, can participate in photochemical reactions.[7] For example, citrate buffers, in the presence of trace amounts of iron, can generate hydroxyl radicals upon light exposure, which then degrade the active compound.[8][9]

  • Trace Metal Contamination: Trace levels of transition metals, particularly iron, can act as photocatalysts.[8][9] These metals can be introduced through raw materials (including water) or leached from container materials like certain types of glass.[9]

Troubleshooting Steps:

  • Analyze Your Buffer: Review the components of your buffer system. Consider switching to a different buffer, such as a phosphate buffer, and observe if the stability improves.

  • Use High-Purity Water and Reagents: Ensure all solvents and reagents are of high purity and low in trace metals.

  • Consider Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may sequester metal ions and reduce their catalytic activity.

  • Evaluate Container Materials: Ensure you are using high-quality, chemically inert glass vials.

Q6: My HPLC analysis shows multiple new peaks after exposing the compound to light. How do I proceed?

A6: The appearance of multiple peaks confirms photodegradation. The next step is to perform a forced degradation study to understand the degradation profile and validate your analytical method. This is a key component of photostability testing as outlined in the ICH Q1B guidelines.[10][11][12][13]

Experimental Workflow: Forced Degradation Study

  • Prepare Samples: Prepare solutions of the compound in a relevant solvent (e.g., water, methanol, or your formulation buffer).

  • Expose to Light: Expose the samples to a controlled light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[12][13]

  • Use a Dark Control: Concurrently, store an identical sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions to differentiate between photolytic and thermal degradation.[11]

  • Analyze at Time Points: Analyze the exposed and control samples by HPLC at various time points to track the disappearance of the parent peak and the appearance and growth of degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and determine if any degradant peaks are co-eluting.

This systematic approach will help you identify the primary degradation products and ensure your analytical method is capable of resolving them from the parent compound.

Q7: Can I use excipients to improve the photostability of my formulation?

A7: Yes, incorporating specific excipients is a common and effective strategy for photostabilization.[2]

  • UV Absorbers: Excipients that absorb light at the same wavelengths as the drug can act as competitive absorbers, effectively shielding the drug molecule. Titanium dioxide is a well-known example used in solid dosage forms.[14]

  • Antioxidants/Free Radical Scavengers: If the degradation pathway involves oxidative stress (which is common with nitro-aromatic compounds), antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.

  • Inclusion Complexes: Cyclodextrins can form inclusion complexes with drug molecules, physically shielding the photosensitive parts of the molecule from light.[7]

Considerations:

  • Compatibility: Always perform compatibility studies to ensure the chosen excipient does not have other negative interactions with your drug.

  • Regulatory Acceptance: Use excipients that are generally recognized as safe (GRAS) and acceptable for your intended dosage form and route of administration.

Part 3: Visualization of Pathways and Workflows

Plausible Photodegradation Pathway

The following diagram illustrates a potential degradation pathway for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, incorporating known mechanisms for nitro-aromatic and pyridine compounds.

G cluster_0 Initiation by Light (hv) cluster_1 Degradation Pathways cluster_2 Final Degradation Products Parent 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine (Ground State) Excited Excited State Molecule* Parent->Excited hv (UV/Vis Light) Nitrite Nitro-to-Nitrite Rearrangement (Intermediate) Excited->Nitrite Ring Pyridine Ring Isomerization (e.g., Oxaziridine-like Intermediate) Excited->Ring Oxidation Radical-Mediated Oxidation Nitrite->Oxidation RingOpened Ring-Opened Products Ring->RingOpened Phenols Phenolic Byproducts Oxidation->Phenols Quinones Quinone-like Structures Oxidation->Quinones G start Start Photostability Test (ICH Q1B) expose_drug Expose Drug Product (Directly) start->expose_drug check_change1 Is Change Acceptable? expose_drug->check_change1 expose_immediate Expose in Immediate Packaging check_change1->expose_immediate No end_stable Test Ends: Product is Photostable in this configuration check_change1->end_stable Yes check_change2 Is Change Acceptable? expose_immediate->check_change2 expose_market Expose in Marketing Packaging check_change2->expose_market No check_change2->end_stable Yes check_change3 Is Change Acceptable? expose_market->check_change3 check_change3->end_stable Yes end_unstable Action Required: Reformulate or Redesign Packaging check_change3->end_unstable No

Caption: ICH Q1B workflow for drug product photostability testing.

Part 4: Key Experimental Protocols & Data

Protocol: HPLC Method for Stability Indication

This protocol provides a general framework. It must be optimized and validated for your specific equipment and compound.

  • Instrumentation: HPLC with a PDA or UV detector, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-35 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the parent compound and also scan across a range (e.g., 200-400 nm) with the PDA detector to identify emerging degradant peaks.

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in the mobile phase or a compatible solvent. Use amber vials for the autosampler.

  • Analysis: Create a calibration curve with standards of known concentration. Calculate the percentage of remaining parent compound and the relative percentage of each impurity in the stressed samples.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Light Store in amber glass containers or wrap clear containers in aluminum foil. [2][6]Prevents exposure to UV and high-energy visible light that initiates degradation.
Temperature Controlled Room Temperature or Refrigerated (2-8°C) as per data sheet.Minimizes thermal degradation, which can occur independently or in concert with photodegradation.
Atmosphere Store under an inert gas (N₂ or Ar) for long-term storage of solids or solutions.Protects against oxidative degradation pathways that can be initiated by light.
pH (Solutions) Maintain pH in a stable range, determined by solution stability studies.pH can influence the rate of both photolytic and hydrolytic degradation.
Manufacturing Use long-wavelength lights (e.g., sodium lamps) in manufacturing areas. [2]Reduces exposure to the more damaging short-wavelength UV and blue light during processing.

Table 2: Comparison of Photostabilization Strategies

StrategyAdvantagesDisadvantagesBest For
Protective Packaging Simple, effective, and non-invasive to the formulation. [15][16]May not be sufficient for highly sensitive compounds or during administration.All stages of development and storage.
UV-Absorbing Excipients Can provide significant protection within the formulation itself.Requires extensive compatibility and safety testing. Can increase formulation complexity.Solid dosage forms (e.g., tablets with TiO₂ coating).
Antioxidants Effective against oxidative degradation pathways.May have their own stability issues; potential for incompatibility.Solutions prone to photo-oxidation.
Cyclodextrin Complexation Offers molecular-level shielding. [7]Can also improve solubility.Increases formulation cost and complexity. May not be suitable for all molecules.Liquid and solid formulations where other methods are insufficient.

References

  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology - ACS Publications.
  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. (2022).
  • Protection of Light Sensitive Products. Pharmaguideline. (2015).
  • IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals. Iwata Label. (2025).
  • Review of the Stability of Photosensitive Medications. Aula Medica. (2010).
  • The role of excipients and package components in the photostability of liquid formulations. PubMed. (2003).
  • Evaluation of Photostability of Medicines and Development of the Photostabilization of the Photosensitive Medicines. J-Stage. (2019).
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. (2025).
  • REVIEW ON PHOTOSTABILITY STUDIES OF FORMULATION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017).
  • Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. (2008).
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. (2025).
  • Seeing The Light Photostability Testing And Protective Packaging For Pharmaceuticals. Pharmaceutical Online. (2016).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. (2023).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (1996).
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. (2021).
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. (2005).
  • The Role of Excipients and Package Components in the Photostability of Liquid Formulations. ResearchGate. (2016).
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. (2025).
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters - ACS Publications. (2021).
  • From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. ChemRxiv. (2025).
  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Benchchem. (2025).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1998).
  • Evaluation of Titanium Dioxide as a Pharmaceutical Excipient for Preformulation of a Photo-Labile Drug: Effect of Physicochemical Properties on the Photostability of Solid-State Nisoldipine. J-Stage. (2005).

Sources

Validation & Comparative

A Comparative Guide: 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine Hydrochloride vs. Traditional Nitropyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the selection of appropriate chemical building blocks dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final lead compound. Nitropyridines are ubiquitous scaffolds in medicinal chemistry, serving as direct precursors to versatile aminopyridines[1].

This guide provides an objective, data-driven comparison between the pre-functionalized building block 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (CAS: 1261232-78-3)[2] and traditional alternatives like 2-chloro-5-nitropyridine and 2-(piperazin-1-yl)-5-nitropyridine. By analyzing their synthetic utility, physicochemical contributions, and experimental workflows, this guide equips researchers with the mechanistic insights needed to optimize lead generation.

Structural and Physicochemical Profiling

The shift toward higher sp3 character in drug candidates has driven the demand for building blocks that incorporate saturated, three-dimensional ring systems. 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride provides a pre-installed, flexible piperidine ring linked via a methoxy ether[3].

Table 1 summarizes the comparative quantitative and qualitative data of this compound against standard alternatives.

Feature / Property5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl2-Chloro-5-nitropyridine2-(Piperazin-1-yl)-5-nitropyridine
Formula C11​H16​ClN3​O3​ [2] C5​H3​ClN2​O2​ C9​H12​N4​O2​
Molecular Weight 273.71 g/mol [2]158.54 g/mol 208.22 g/mol
sp3 Fraction ( Fsp3 ) High (0.55)Low (0.00)Moderate (0.44)
Primary Synthetic Role Nitro reduction to amine for coupling[4] SN​Ar substrate for library generationScaffold for dual functionalization
Aqueous Solubility Excellent (due to HCl salt & basic amine)Poor (highly lipophilic)Moderate (free base)
Vector Projection Flexible, extended 3D conformationPlanar, 2DRigid, linear 3D projection

Table 1: Physicochemical and structural comparison of nitropyridine building blocks.

Mechanistic Insights & Synthetic Workflows

The Case for Pre-Functionalized Scaffolds

Historically, medicinal chemists relied on 2-chloro-5-nitropyridine to perform late-stage Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines or alcohols. However, SN​Ar with sterically hindered or secondary aliphatic alcohols (like piperidin-2-ylmethanol) often requires harsh conditions (strong bases like NaH, elevated temperatures), which can lead to side reactions, ether cleavage, or racemization of chiral centers[1].

Utilizing the pre-functionalized 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride bypasses these harsh steps[1]. The synthetic workflow is streamlined to a highly efficient chemoselective nitro reduction, followed by electrophilic coupling (e.g., amidation or Buchwald-Hartwig cross-coupling)[4].

SyntheticWorkflow BB 5-Nitro-2-(piperidin-2-ylmethoxy)- pyridine HCl Red Chemoselective Reduction (H2, Pd/C) BB->Red Step 1 Amine 5-Amino Intermediate Red->Amine Coupling Electrophilic Coupling (Amidation / Buchwald) Amine->Coupling Step 2 Lead Functionalized Lead Compound Coupling->Lead

Figure 1: Standard synthetic workflow utilizing the pre-functionalized nitropyridine building block.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to allow researchers to troubleshoot effectively.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert the 5-nitro group to a 5-amino group without cleaving the ether linkage or reducing the pyridine ring.

  • Preparation: Dissolve 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Causality: Methanol solubilizes the HCl salt effectively. The presence of the hydrochloride salt is critical; it protonates the secondary piperidine nitrogen, preventing it from poisoning the palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of Argon.

  • Hydrogenation: Purge the reaction flask with H2​ gas three times, then maintain under an H2​ balloon (1 atm) at room temperature for 4-6 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 238 for free base) and the appearance of the amine (m/z 208) validates completion.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C, washing with excess Methanol. Concentrate under reduced pressure to yield the 5-amino hydrochloride salt.

Protocol B: Amide Coupling of the 5-Aminopyridine

Objective: Couple the resulting 5-aminopyridine with a target carboxylic acid.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and stir for 15 minutes.

    • Causality: 5-Aminopyridines are inherently poor nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen. HATU provides a highly reactive active ester (HOAt ester) necessary to drive the reaction forward. The excess DIPEA is required to neutralize the HCl salt of the aminopyridine intermediate.

  • Coupling: Add the 5-amino-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Validation Check: Quench a 10 μ L aliquot in 50% MeCN/Water and analyze via UPLC. A shift to a higher retention time and the correct product mass confirms successful amidation.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Performance in Lead Optimization

When comparing 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine to rigid analogs like 2-(piperazin-1-yl)-5-nitropyridine, the former offers distinct advantages in receptor binding pocket adaptability.

The methylene spacer (- CH2​ -O-) introduces a degree of conformational flexibility, allowing the basic piperidine ring to sweep a larger spatial volume to find optimal salt-bridge interactions with acidic residues (e.g., Asp or Glu) in target proteins[5]. Furthermore, the ether oxygen acts as an additional hydrogen-bond acceptor, a feature absent in direct C-N linked piperazine analogs.

Pharmacophore Core Pyridine Core (Pi-Pi Stacking) Linker Methoxy Linker (Flexibility & H-Bond) Core->Linker Target Receptor Binding Pocket Core->Target Hydrophobic Piperidine Piperidine Ring (Basic Center) Linker->Piperidine Linker->Target H-Bond Piperidine->Target Ionic Interaction

Figure 2: Pharmacophore interaction logic of the piperidin-2-ylmethoxy pyridine scaffold.

Conclusion

While simple building blocks like 2-chloro-5-nitropyridine remain foundational for high-throughput library synthesis, the strategic use of pre-functionalized, high- sp3 scaffolds like 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride significantly accelerates the optimization phase of drug discovery. By circumventing harsh SN​Ar conditions and directly providing a pharmacologically privileged salt-bridge donor, this building block offers superior synthetic reliability and enhanced physicochemical properties for CNS and kinase-targeted therapeutics.

Sources

Cross-validation of mass spectrometry data for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Mass Spectrometry Data for the Structural Elucidation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

This guide provides a comprehensive framework for the structural confirmation of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, a heterocyclic compound representative of novel pharmaceutical building blocks. In the landscape of drug development, absolute certainty in a molecule's structure is non-negotiable. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, yet a single analysis can sometimes yield ambiguous results.

Here, we eschew a one-size-fits-all template to present a logical, self-validating workflow. We define "cross-validation" as the strategic comparison of data from orthogonal analytical approaches to build an unassailable case for a molecule's identity. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but substantiated, trustworthy results. We will explore how pairing different ionization techniques and high-resolution mass analyzers can eliminate analytical uncertainty and ensure the utmost confidence in structural assignments.

Analyte Overview and Core Properties

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a complex molecule featuring several key structural motifs that influence its behavior in a mass spectrometer: a basic piperidine ring, a nitro-substituted pyridine ring, and an ether linkage. The basic nitrogen on the piperidine ring makes it an excellent candidate for positive-mode electrospray ionization.

Molecular Formula: C₁₁H₁₆ClN₃O₃ Molecular Weight (as hydrochloride salt): 289.72 g/mol Monoisotopic Mass (of free base, C₁₁H₁₅N₃O₃): 253.1113 Da

The primary goal of our analysis is to confirm the exact mass of the protonated free base, [M+H]⁺, and to generate a fragmentation pattern (MS/MS) that serves as a structural fingerprint. The theoretical exact mass of the protonated molecule ([C₁₁H₁₆N₃O₃]⁺) is 254.1192 Da .

A Tale of Two Sources: Comparing Ionization Techniques

The method of ionization is the first critical choice in an MS experiment. It dictates how the analyte is introduced into the gas phase as an ion and can significantly impact the resulting data. For a molecule like ours, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2][3]

Why compare them? Relying on a single ionization method can be misleading. An analyte might be unstable under one set of conditions or may ionize more efficiently with another method. Comparing ESI and APCI provides a more complete picture. APCI is particularly useful for moderately polar, thermally stable molecules and can be less susceptible to matrix effects than ESI.[1][3]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions already in solution into the gas phase.[4] It is ideal for polar and ionizable molecules.

  • Mechanism Rationale: The basic nitrogen in the piperidine ring is readily protonated in a slightly acidic mobile phase (e.g., containing 0.1% formic acid). ESI efficiently desolvates this pre-formed ion, resulting in a strong signal for the protonated molecule, [M+H]⁺. This makes ESI the primary choice for this type of compound.[5][6][7]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a gas-phase ionization technique where the analyte is vaporized in a heated nebulizer and then ionized by reacting with a corona discharge-generated plasma.[2][3]

  • Mechanism Rationale: APCI is well-suited for small, thermally stable molecules that are not effectively ionized by ESI.[1] While our compound is a good ESI candidate, using APCI serves as a crucial validation step. It demonstrates that the observed molecular ion is not an artifact of the ESI process and can provide complementary fragmentation data, especially if in-source fragmentation occurs.[8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization in the liquid phase, followed by desolvation.[4]Vaporization followed by gas-phase ion-molecule reactions.[3]
Analyte Suitability Excellent for polar, ionizable molecules.[8]Good for low to moderately polar, thermally stable compounds.[3]
Expected Ion Strong signal for the protonated molecule [M+H]⁺.Primarily [M+H]⁺.
Matrix Effects Can be susceptible to ion suppression.Generally less prone to matrix effects than ESI.[1]
Role in Validation Primary method due to the basic nitrogen.Orthogonal confirmation of molecular weight and structure.

The Eyes of the Spectrometer: Comparing Mass Analyzers

After ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the quality of the data, particularly its resolution and mass accuracy. For unambiguous structural elucidation, high-resolution mass spectrometry (HRMS) is essential.[9] We will compare two leading HRMS platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

Quadrupole Time-of-Flight (Q-TOF) MS

A Q-TOF is a hybrid instrument combining a quadrupole mass filter with a high-resolution time-of-flight analyzer.[10][11]

  • Operational Rationale: The quadrupole (Q1) selects the precursor ion of interest (our [M+H]⁺ at m/z 254.1192). These ions are passed into a collision cell (q2) where they are fragmented. The resulting fragment ions then travel down a flight tube, and their m/z is determined with high accuracy based on their flight time.[10][12] This setup is excellent for generating high-quality MS/MS data for structural confirmation.

Orbitrap MS

The Orbitrap is an ion trap-based analyzer where ions orbit a central spindle-like electrode.[13][14] The frequency of their orbital motion is directly related to their m/z ratio, which is detected as an image current and converted to a mass spectrum via a Fourier transform.[13][15]

  • Operational Rationale: Orbitrap analyzers are renowned for their exceptionally high resolution and mass accuracy.[14][15] This allows for the confident determination of elemental compositions for both the precursor ion and its fragments, which is a cornerstone of structural elucidation. When coupled with a quadrupole for precursor selection, it provides a powerful platform for MS/MS experiments.

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Principle Separation based on ion flight time over a fixed distance.[12]Separation based on the frequency of ion oscillation in an electric field.[4][13]
Typical Resolution 20,000 - 60,000 FWHM60,000 - >240,000 FWHM
Mass Accuracy < 5 ppm< 3 ppm (often < 1 ppm with internal calibration)
Scan Speed Very fast, beneficial for fast chromatography.[16]Slower scan speeds at higher resolutions.[13]
Role in Validation Provides robust, accurate mass MS and MS/MS data.Offers superior mass accuracy for definitive elemental composition determination.

The Cross-Validation Workflow: A Self-Validating System

To ensure the highest degree of confidence, we employ a cross-validation workflow that leverages the strengths of the different technologies discussed. This approach is designed to be inherently self-validating; if the results from two orthogonal analyses concur, the confidence in the structural assignment is magnified. This aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[17][18]

Fragmentation_Pathway cluster_path1 Pathway A: Ether Cleavage cluster_path2 Pathway B: Piperidine Ring Opening cluster_path3 Pathway C: Pyridine Moiety M [M+H]⁺ m/z 254.12 F1 Fragment A Piperidinemethanol Cation m/z 114.09 M->F1 - C₅H₄N₂O₃ (Nitropyridine) F2 Fragment B Iminium Ion m/z 84.08 M->F2 - C₆H₅N₂O₃ (Nitropyridinoxy radical) F3 Fragment C Nitropyridinol Cation m/z 141.03 M->F3 - C₆H₁₁N (Piperidinemethyl radical)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural comparison of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride and other relevant pyridine derivatives. By examining their physicochemical and spectral properties, we aim to offer valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of various substituents to the pyridine ring dramatically alters its electronic properties and chemical reactivity, making it a versatile synthetic intermediate. Understanding the structural nuances imparted by these substituents is crucial for designing molecules with desired biological activities and physicochemical profiles.

This guide focuses on 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, a molecule of interest due to the presence of a strong electron-withdrawing nitro group and a bulky piperidinylmethoxy substituent. We will compare its structural features with simpler pyridine derivatives to elucidate the influence of these functional groups.

Methodologies for Structural Elucidation

A combination of powerful analytical techniques is employed to determine the precise three-dimensional structure and electronic properties of small organic molecules.

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD is an unparalleled method for the absolute structural elucidation of crystalline solids. It provides atomic-level resolution of bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the molecule's conformation and packing in the solid state.

Experimental Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

  • ¹H NMR: Provides information about the number and types of protons and their connectivity. Chemical shifts of pyridine ring protons are characteristic, with α-protons (adjacent to nitrogen) appearing most downfield (δ 8.5-8.8 ppm) due to the nitrogen's electron-withdrawing effect.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D and 2D NMR experiments are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the NMR spectra. The spectra are then analyzed to assign the chemical shifts and coupling constants for all nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different bond types.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

  • Spectral Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.

Structural Comparison

To understand the structural impact of the nitro and piperidin-2-ylmethoxy groups, we will compare the target molecule with simpler, related pyridine derivatives.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during their synthesis and application but also through to their final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, a substituted nitropyridine derivative. The protocols outlined here are designed to ensure personnel safety, regulatory compliance, and environmental protection, reflecting the core principles of responsible laboratory management.

The necessity for these stringent procedures is rooted in the chemical's structure. The presence of a nitropyridine moiety suggests potential toxicity and mutagenicity, while the piperidine group and hydrochloride salt form can influence its physical and chemical properties.[1][2] Therefore, we must treat this compound with the caution it warrants from the moment it is identified as waste to its ultimate destruction.

Section 1: Hazard Assessment and Identification

A thorough understanding of the hazards associated with 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from analogous structures like pyridine hydrochloride, various nitropyridines, and piperidine derivatives.

Inferred Hazardous Characteristics:

  • Acute Toxicity: Like many pyridine derivatives, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled as a dust.[3]

  • Skin and Eye Irritation: The hydrochloride salt and the heterocyclic structure suggest it is a skin and serious eye irritant.[3]

  • Mutagenicity: Certain nitropyridine compounds are suspected of causing genetic defects.[2] Until proven otherwise, it is prudent to handle this compound as a potential mutagen.

  • Hazardous Decomposition: Upon thermal decomposition, it is likely to release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[3]

Due to these potential hazards, this compound must be managed as a hazardous chemical waste throughout its lifecycle in the laboratory.

Section 2: Regulatory Framework and Waste Classification

The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Waste pyridine and its derivatives are explicitly considered hazardous.[4] While this specific compound is not individually listed, it falls under the broad category of toxic chemical waste. For disposal purposes, it should be treated as such. If it were a component of a spent solvent mixture, it could fall under the F005 waste code.[5] As an unused research chemical being discarded, it would be managed based on its characteristics (Toxicity). Your institution's Environmental Health & Safety (EH&S) office will make the final determination, but you must collect and label it as hazardous waste.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. It is water-soluble and its environmental impact is unknown.[3]

  • DO NOT dispose of this compound in the regular trash. This is illegal and poses a significant risk to non-laboratory personnel.

  • DO NOT attempt to neutralize or treat this chemical in the lab unless you are following a specifically approved and validated protocol.

Section 3: Personnel Safety & Required PPE

Before handling waste containers of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The rationale is to prevent exposure via all potential routes: inhalation, dermal contact, and ingestion.

PPE ItemSpecificationJustification
Gloves Nitrile, double-glovedPrevents dermal absorption. Double-gloving is a best practice when handling potentially mutagenic compounds.[2]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Lab Coat Standard, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired if there is a risk of generating dust (e.g., during spill cleanup or weighing).[6]

Section 4: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment at the point of generation are critical to a safe disposal workflow.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid hazardous waste. The container must be in good condition, have a secure, screw-top lid, and be clearly labeled.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and a full description of its contents, including "5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride". Avoid using abbreviations or chemical formulas alone.

  • Transferring Waste: Carefully transfer the waste chemical into the designated container using a spatula or powder funnel. Perform this action within a chemical fume hood to minimize the risk of inhaling dust.

  • Secure the Container: Keep the waste container closed at all times except when adding waste. This prevents the release of vapors and protects against spills.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[3]

Section 5: Emergency Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE listed in Section 3, including respiratory protection.

  • Contain the Spill: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep the absorbed material and spilled powder into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office.

Section 6: Approved Disposal Pathway

The only acceptable disposal method for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is through a licensed hazardous waste management service.

  • Primary Disposal Method: Incineration High-temperature incineration is the standard and required method for the disposal of pyridine-containing wastes.[4] This process ensures the complete destruction of the compound, breaking it down into less harmful components under controlled conditions. Your institution's EH&S department will coordinate with a certified vendor for the pickup and transport of the waste.

The workflow for waste disposal, from generation to final confirmation, is a critical process that requires multiple checkpoints to ensure safety and compliance.

G Disposal Workflow for 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride cluster_0 In-Lab Procedures cluster_1 EH&S Coordination cluster_2 Final Disposition A Waste Generated B Select & Label Compatible Container A->B C Transfer Waste in Chemical Fume Hood B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup via EH&S Portal E->F Container Full G EH&S Schedules Pickup with Licensed Vendor F->G H Vendor Transports Waste Off-Site G->H I High-Temperature Incineration H->I J Certificate of Destruction Received I->J

Caption: Waste Disposal Workflow Diagram.

Section 7: Decontamination of Empty Containers

Containers that once held 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride are not "empty" in a regulatory sense until they have been properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous liquid waste.

  • Deface Label: Once decontaminated, the original label on the container must be completely removed or defaced before the container can be discarded or recycled according to your facility's policies.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of the well-being of our colleagues or our planet.

References

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Nitro-2-(pyridin-2-ylmethoxy)-pyridine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine, Chapter 4: Production, Import, Use, and Disposal. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Nitro-2-(piperidin-3-ylMethylsulfanyl)-pyridine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。